FHT-2344
Description
Properties
Molecular Formula |
C23H24N6O5S2 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide |
InChI |
InChI=1S/C23H24N6O5S2/c1-28-9-8-18(27-28)15-5-4-6-16(11-15)20-14-35-23(25-20)26-22(31)19(13-34-2)24-21(30)17-7-10-29(12-17)36(3,32)33/h4-12,14,19H,13H2,1-3H3,(H,24,30)(H,25,26,31)/t19-/m0/s1 |
InChI Key |
APLVGTKXOIMODQ-IBGZPJMESA-N |
Isomeric SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=CSC(=N3)NC(=O)[C@H](COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Canonical SMILES |
CN1C=CC(=N1)C2=CC(=CC=C2)C3=CSC(=N3)NC(=O)C(COC)NC(=O)C4=CN(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
FHT-2344: A Technical Deep Dive into its Mechanism of Action as a BAF Complex Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of FHT-2344, a potent and selective inhibitor of the BAF (mSWI/SNF) chromatin remodeling complex. This compound targets the ATPase subunits SMARCA2 (BRM) and SMARCA4 (BRG1), representing a promising therapeutic strategy for transcription factor-dependent cancers, with a particular focus on uveal melanoma. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's preclinical profile.
Core Mechanism: Allosteric and ATP-Competitive Inhibition of SMARCA2/4
This compound acts as a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 ATPases, the catalytic subunits of the BAF chromatin remodeling complex. This dual inhibition disrupts the fundamental process of ATP-dependent chromatin remodeling, which is crucial for regulating gene expression. The inhibitory activity of this compound is highly selective for SMARCA2/4, with minimal activity against other related ATPases such as CHD4.
Biochemical and Cellular Potency
The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentrations (IC50) highlight its sub-nanomolar to low nanomolar activity against its primary targets and its downstream effects on transcriptional activity.
| Assay Type | Target/Cell Line | Metric | Value (nM) |
| Biochemical ATPase Assay | SMARCA2 | IC50 | 13.8 |
| SMARCA4 | IC50 | 26.1 | |
| Cellular Transcriptional Activity | BRG1-mutant cell line (SMARCA2 activity) | IC50 | 29.8 |
| BRM-mutant cell line (SMARCA4 activity) | IC50 | 30.2 |
Table 1: Biochemical and cellular potency of this compound. Data compiled from multiple sources.
Downstream Effects: Altered Chromatin Accessibility and Transcriptional Reprogramming
By inhibiting the ATPase activity of the BAF complex, this compound induces significant changes in the chromatin landscape. Specifically, it leads to a reduction in chromatin accessibility at enhancer regions that are critical for the binding of lineage-specific transcription factors.
In the context of uveal melanoma, this compound treatment results in the specific loss of accessibility at the binding sites of the master transcription factors SOX10 and MITF. This prevents their binding to enhancer regions, leading to the transcriptional suppression of SOX10 and its downstream target genes, such as FGF9. This cascade of events ultimately triggers apoptosis in uveal melanoma cells.
In Vivo Efficacy in a Uveal Melanoma Xenograft Model
The anti-tumor activity of this compound has been demonstrated in a mouse xenograft model using the 92-
FHT-2344: A Technical Whitepaper on Allosteric and ATP-Competitive Inhibition of the BAF Chromatin Remodeling Complex
Audience: Researchers, scientists, and drug development professionals.
Abstract
FHT-2344 is a potent, selective, and orally bioavailable small molecule inhibitor that targets the ATPase subunits, SMARCA2 (BRM) and SMARCA4 (BRG1), of the BAF (mSWI/SNF) chromatin remodeling complex. It exhibits a unique dual mechanism of action, acting as both an allosteric and ATP-competitive inhibitor. By suppressing the enzymatic activity of the BAF complex, this compound modulates chromatin accessibility at key gene regulatory elements, leading to the disruption of oncogenic transcription factor networks. This whitepaper provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular potency, key experimental methodologies, and the downstream signaling consequences of its activity, particularly in the context of transcription factor-dependent cancers like uveal melanoma.
Introduction: The BAF Complex and this compound
The BRG/Brahma-associated factors (BAF) chromatin remodeling complex is a crucial regulator of gene expression.[1] Through its core ATP-dependent helicase subunits, SMARCA4 and SMARCA2, the BAF complex utilizes the energy from ATP hydrolysis to modulate the structure and accessibility of chromatin.[1] This function is fundamental for allowing transcription factors (TFs) to access their target DNA sequences, thereby controlling lineage- and disease-specific gene expression programs.[1] In many transcription factor-driven cancers, malignant cells become critically dependent on the continuous activity of the BAF complex to maintain an oncogenic state.
This compound emerges from a novel class of compounds designed to potently and selectively inhibit the ATPase function of SMARCA4 and SMARCA2.[1][2] Extensive biochemical, structural, and mutational studies have demonstrated that this compound and its analogs operate through a distinct allosteric mechanism, despite their ATP-competitive nature.[1] This dual characteristic allows for high potency and selectivity, making this compound a valuable chemical probe and a promising therapeutic candidate.
Mechanism of Action: Allosteric and ATP-Competitive Inhibition
This compound directly targets the ATPase engine of the BAF complex. Its inhibitory action is characterized as follows:
-
ATP-Competitive Binding: this compound physically occupies the ATP-binding pocket of the SMARCA2 and SMARCA4 subunits. This direct competition prevents ATP from binding and being hydrolyzed, which is essential for the chromatin remodeling function.
-
Unique Allosteric Mechanism: While binding at the ATP site, the interaction of this compound induces conformational changes that extend beyond the active site. This allosteric effect disrupts the overall function of the BAF complex in a manner more profound than simple ATP blockage, leading to potent inhibition of its chromatin remodeling capabilities.[1]
This combined mechanism leads to the "closing" of chromatin at specific regulatory regions, particularly enhancers, that are maintained by BAF activity. The resulting loss of chromatin accessibility prevents the binding of key lineage-defining transcription factors, such as SOX10 in uveal melanoma, ultimately suppressing the expression of genes critical for cancer cell proliferation and survival.[1][3]
Quantitative Data and Selectivity Profile
This compound demonstrates potent inhibition of SMARCA2 and SMARCA4 in both biochemical and cellular assays, with excellent selectivity against related ATPases.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Source |
| SMARCA2 (BRM) | ATPase Activity | 13.8 | [4] |
| ATPase Activity | 13 | [1] | |
| SMARCA4 (BRG1) | ATPase Activity | 26.1 | [4] |
| ATPase Activity | 26 | [1] | |
| CHD4 | ATPase Activity | >200,000 | [1][2] |
Table 2: Cellular Activity of this compound
| Cellular Context | Assay Type | IC₅₀ (nM) | Source |
| SMARCA2 Activity | Transcriptional Reporter (in SMARCA4-mutant cells) | 29.8 | [4] |
| SMARCA4 Activity | Transcriptional Reporter (in SMARCA2-mutant cells) | 30.2 | [4] |
Note: The high IC₅₀ value against CHD4, a closely related SNF2-family ATPase, highlights the selectivity of this compound.[1][2] Further screening has shown that this compound exhibits little binding to a wide range of other ATPases, confirming its specific inhibitory profile.[2][5]
Experimental Protocols
The characterization of this compound involved several key experimental methodologies to determine its potency, selectivity, and mechanism of action.
Biochemical ATPase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during an ATPase reaction, which is directly proportional to enzyme activity.
-
Principle: The assay is performed in two steps. First, the ATPase (e.g., full-length SMARCA2 or SMARCA4), DNA substrate, ATP, and varying concentrations of this compound are incubated together. The reaction is then stopped, and any remaining ATP is depleted. In the second step, a detection reagent is added to convert the ADP produced into ATP, which then drives a luciferase-based reaction to generate a luminescent signal.
-
Methodology:
-
Reaction Setup: Recombinant full-length SMARCA2 or SMARCA4 protein is incubated with a DNA substrate in an appropriate reaction buffer.
-
Inhibitor Addition: A serial dilution of this compound (typically in DMSO) is added to the reaction wells.
-
Initiation: The reaction is initiated by the addition of a defined concentration of ATP. The mixture is incubated at room temperature to allow for enzymatic activity.
-
ATP Depletion: ADP-Glo™ Reagent I is added to terminate the ATPase reaction and eliminate any unconsumed ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert ADP to ATP and catalyze a luciferase reaction.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are calculated from dose-response curves.[2][3]
-
Cellular Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Methodology:
-
Cell Plating: Cancer cell lines (e.g., uveal melanoma line 92-1) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of this compound concentrations for a specified period (e.g., 3 to 7 days).
-
Lysis and Signal Generation: The CellTiter-Glo® Reagent is added directly to the cell culture wells. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal in the presence of ATP released from viable cells.
-
Data Acquisition: Luminescence is measured. The signal intensity is directly proportional to the number of viable cells. This data is used to determine the IC₅₀ for cell growth inhibition.[1][3]
-
Chromatin Accessibility Assay (ATAC-seq)
The Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a method for mapping chromatin accessibility genome-wide.
-
Methodology:
-
Cell Treatment: Cells are treated with this compound or a vehicle control (DMSO) for a defined period (e.g., 4 hours).
-
Tn5 Transposition: Nuclei are isolated from the treated cells and incubated with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase cuts and inserts adapters into accessible ("open") regions of chromatin.
-
DNA Purification and PCR: The fragmented DNA is purified and then amplified by PCR to add index sequences for multiplexing.
-
Sequencing: The resulting library is sequenced using next-generation sequencing.
-
Data Analysis: Sequencing reads are mapped to the genome. Peaks are called to identify regions of accessible chromatin. By comparing the profiles of this compound-treated and control cells, researchers can identify regions where chromatin accessibility is lost or gained, often correlating these changes with the binding motifs of specific transcription factors.[1]
-
Downstream Signaling and Therapeutic Implications
The inhibition of SMARCA2/4 by this compound initiates a cascade of events that are therapeutically beneficial in susceptible cancers.
-
Loss of Enhancer Accessibility: Treatment with this compound leads to a rapid and specific loss of chromatin accessibility at enhancer regions that are dependent on BAF activity.[1]
-
Disruption of TF Occupancy: This change in the chromatin landscape prevents critical, lineage-driving transcription factors from occupying their binding sites at these enhancers. In uveal melanoma, BAF inhibition causes a loss of occupancy for master regulators like SOX10, MITF, and TFAP2A.[1][3]
-
Suppression of Oncogenic Gene Programs: The inability of these TFs to bind to their regulatory elements results in the downregulation of their target genes. This disrupts the entire transcriptional network that sustains the cancer's growth and survival.[1][3]
-
In Vivo Efficacy: In xenograft models of uveal melanoma, oral administration of this compound leads to dose-dependent tumor growth inhibition and even tumor regression.[2] This anti-tumor activity correlates directly with the suppression of SOX10 and its downstream target genes in the tumor tissue, confirming the mechanism of action in a preclinical setting.[2][3]
References
- 1. foghorntx.com [foghorntx.com]
- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 4. eubopen.org [eubopen.org]
- 5. biorxiv.org [biorxiv.org]
FHT-2344: A Technical Guide to its Role in Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
FHT-2344 is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3][4] By inhibiting the ATPase activity of this complex, this compound effectively modulates chromatin accessibility at key gene regulatory regions, leading to the suppression of oncogenic transcription programs. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate further research and drug development efforts in the field of oncology.
Introduction: The BAF Complex and its Role in Cancer
The BAF (BRG1/BRM-associated factors) complex, also known as the SWI/SNF complex, is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression. By utilizing the energy from ATP hydrolysis, the BAF complex alters the structure of chromatin, thereby controlling the access of transcription factors to their target DNA sequences. The catalytic activity of the complex is driven by one of two mutually exclusive ATPases: SMARCA4 (BRG1) or SMARCA2 (BRM).
Dysregulation of the BAF complex is implicated in a wide range of human cancers. Mutations or altered expression of its subunits can lead to aberrant gene expression, driving tumor initiation and progression. Consequently, the BAF complex has emerged as a compelling therapeutic target in oncology.
This compound: Mechanism of Action
This compound is a small molecule inhibitor that potently and selectively targets the ATPase activity of both SMARCA2 and SMARCA4.[1][2][3][4] Its mechanism of action can be summarized as follows:
-
Direct Inhibition of SMARCA2/4 ATPases: this compound acts as an allosteric and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 proteins.[1][2][3][4] This dual activity effectively shuts down the engine of the BAF complex.
-
Reduced Chromatin Accessibility: Inhibition of the ATPase activity prevents the BAF complex from remodeling chromatin. This leads to a decrease in chromatin accessibility, particularly at enhancer regions that are critical for the expression of lineage-specific and oncogenic transcription factors.[1]
-
Disruption of Oncogenic Transcription Programs: By closing off access to key enhancers, this compound prevents the binding of master transcription factors, such as SOX10 in uveal melanoma.[1] This leads to the downregulation of their target genes, which are essential for cancer cell proliferation and survival.[1]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound and its related compounds.
Table 1: Biochemical and Cellular Potency of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| SMARCA2 | Biochemical ATPase Assay | 13.8 | [1][2][4] |
| SMARCA4 | Biochemical ATPase Assay | 26.1 | [1][2][4] |
| SMARCA2 Transcriptional Activity | BRG1-mutant cell line | 29.8 | [1][2][3] |
| SMARCA4 Transcriptional Activity | BRM-mutant cell line | 30.2 | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in a 92-1 Uveal Melanoma Xenograft Model
| Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Outcome | Reference |
| 2.2 | 25 | - | [2] |
| 6.7 | 92 | - | [2] |
| 20 | Not specified | Tumor Regression | [2] |
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
References
Investigating FHT-2344: A Novel BAF Inhibitor for Transcription Factor-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of FHT-2344, a potent and selective dual inhibitor of the SMARCA4/SMARCA2 ATPases of the BAF (mSWI/SNF) chromatin remodeling complex. This compound represents a promising therapeutic strategy for transcription factor-driven cancers, with preclinical data demonstrating significant anti-tumor activity, particularly in uveal melanoma. This document details the mechanism of action, preclinical efficacy, and relevant experimental protocols to facilitate further investigation and development of this novel compound.
Core Mechanism of Action
This compound functions as an allosteric and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the core catalytic subunits of the BAF chromatin remodeling complex.[1] The BAF complex plays a crucial role in regulating gene expression by modulating chromatin accessibility, thereby controlling the binding of transcription factors to their target genes.[2][3] In certain cancers, aberrant BAF complex activity, often driven by specific mutations or lineage-defining transcription factors, creates a dependency for tumor cell proliferation and survival.[3][4]
Pharmacologic inhibition of the BAF complex with this compound leads to lineage-specific alterations in chromatin accessibility.[2] Specifically, in uveal melanoma, BAF inhibition results in a loss of accessibility at the binding sites of key transcription factors SOX10 and MITF, which are essential for the proliferation and survival of these cancer cells.[2] This disruption of the SOX10-MITF transcriptional axis ultimately leads to a shutdown of the oncogenic transcriptional program and apoptosis.[4]
Quantitative Preclinical Data
The preclinical development of this compound and its analogs has generated significant quantitative data supporting its potency and efficacy. The following tables summarize key findings from in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound and Analogs
| Compound | Target | Biochemical IC50 (nM) | Cell-Based IC50 (nM) |
| This compound | SMARCA2 | 13.8[1] | 29.8 (BRG1-mutant cell line)[1] |
| SMARCA4 | 26.1[1] | 30.2 (BRM-mutant cell line)[1] | |
| FHT-1015 | SMARCA2 | 5.0 ± 4.0 (n=3)[2] | Not Reported |
| SMARCA4 | 4.0 ± 1.0 (n=3)[2] | Not Reported | |
| FHT-185 | SMARCA2 | 2.54 ± 0.45 (n=7)[2] | Not Reported |
| SMARCA4 | 6.04 ± 1.04 (n=6)[2] | Not Reported |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity.
Table 2: In Vivo Efficacy of this compound in a Uveal Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg, daily) | Tumor Growth Inhibition (%) | Observations |
| Vehicle | - | - | - |
| This compound | 2.2 | 25 | Dose-dependent tumor growth inhibition.[5] |
| 6.7 | 92 | [5] | |
| 20 | >100 (Tumor Regression) | Tumor regression observed at the highest dose.[5] |
The study was conducted over 21 days in mice xenografted with the 92-1 uveal melanoma cell line. This compound was well-tolerated with no significant body weight loss observed.[5]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methods described in the primary literature.
DNA-Dependent ATPase Activity Assay (ADP-Glo™ Assay)
This assay is used to determine the biochemical potency of compounds against SMARCA4 and SMARCA2.
-
Reagents : Full-length SMARCA4 or SMARCA2 protein, DNA, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure :
-
The ATPase reaction is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the ADP-Glo™ reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.
-
The luminescence intensity is proportional to the ADP concentration and, therefore, the ATPase activity.
-
IC50 values are calculated from the dose-response curves.[6][5]
-
Cell Viability Assay (CellTiter-Glo® Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP.
-
Reagents : CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure :
-
Cancer cell lines are seeded in 96-well plates and treated with a dose titration of the test compound (e.g., FHT-1015) for a specified period (e.g., 3 or 7 days).
-
The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary substrate for the luciferase reaction.
-
The luminescent signal, proportional to the amount of ATP present, is measured using a luminometer.
-
Relative viability is calculated and plotted to determine the IC50 values.[2]
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of specific proteins, such as transcription factors.
-
Procedure :
-
Cells are treated with the inhibitor or vehicle control.
-
Proteins are cross-linked to DNA using formaldehyde.
-
The chromatin is sheared into smaller fragments.
-
An antibody specific to the target protein (e.g., SOX10, MITF) is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The purified DNA is then sequenced, and the reads are mapped to the genome to identify the protein's binding sites.
-
This allows for the assessment of changes in transcription factor occupancy at enhancers and other regulatory regions following BAF inhibition.[2]
-
Assay for Transposase-Accessible Chromatin using Sequencing (ATAC-seq)
ATAC-seq is a method for mapping chromatin accessibility across the genome.
-
Procedure :
-
Nuclei are isolated from cells treated with the inhibitor or vehicle control.
-
The nuclei are incubated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA and inserts sequencing adapters into accessible regions of the chromatin.
-
The resulting DNA fragments are purified and sequenced.
-
The sequencing reads are mapped to the genome to generate a map of open chromatin regions.
-
This technique reveals how BAF inhibition alters the chromatin landscape and the accessibility of transcription factor binding sites.[5]
-
Visualizing the Science: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in transcription factor-driven cancers.
Caption: A representative experimental workflow for the preclinical evaluation of this compound.
Caption: Logical relationship from the problem to the therapeutic outcome with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. foghorntx.com [foghorntx.com]
- 3. Foghorn Therapeutics (FHTX) DD | Blackseed Bio [blackseedbio.com]
- 4. Transcription Factor-Dependent Cancers: Targeting chromatin remodeling complexes to treat uveal melanoma | eLife [elifesciences.org]
- 5. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 6. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
FHT-2344: A Novel Therapeutic Approach Targeting the Core Transcriptional Circuitry of Uveal Melanoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis and limited effective therapeutic options for advanced disease. A significant portion of uveal melanomas are driven by activating mutations in GNAQ and GNA11, which trigger downstream oncogenic signaling. FHT-2344, a potent and selective inhibitor of the BAF chromatin remodeling complex ATPases SMARCA4 and SMARCA2, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the impact of this compound on uveal melanoma cells, detailing its mechanism of action, effects on key signaling pathways, and comprehensive experimental data. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in the field of oncology and ophthalmology.
Introduction
Uveal melanoma is a distinct and aggressive form of melanoma arising from melanocytes in the uveal tract of the eye.[1] Unlike cutaneous melanoma, which is often associated with BRAF mutations, over 80% of uveal melanomas harbor mutually exclusive activating mutations in the G-protein alpha subunits GNAQ or GNA11.[1][2][3][4][5] These mutations lead to the constitutive activation of downstream signaling pathways, including the PLC/PKC and YAP/TAZ pathways, which are critical for tumor initiation and progression.[1][6][7][8][9][10]
The BAF (BRG1/BRM-associated factor) chromatin remodeling complex plays a crucial role in regulating gene expression by controlling chromatin accessibility.[11][12] In uveal melanoma, the BAF complex is essential for maintaining the expression of key lineage-specific transcription factors, such as SOX10 and MITF, which are critical for the survival and proliferation of melanoma cells.[11][12] this compound is a novel, potent, and allosteric ATP-competitive inhibitor of the SMARCA2 and SMARCA4 (also known as BRM and BRG1, respectively) ATPase subunits of the BAF complex.[13][14] By inhibiting the BAF complex, this compound disrupts the core transcriptional program of uveal melanoma cells, leading to cell death and tumor regression.[11][12]
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly inhibiting the ATPase activity of the SMARCA4 and SMARCA2 subunits of the BAF complex.[13][14] This inhibition prevents the BAF complex from remodeling chromatin, leading to a more compact chromatin state at specific gene regulatory regions.[11]
The primary consequence of BAF inhibition by this compound in uveal melanoma cells is the selective reduction of chromatin accessibility at promoter-distal enhancers, particularly super-enhancers.[11] These regions are co-occupied by the master transcriptional regulators SOX10, MITF, and TFAP2A.[11][12] The loss of chromatin accessibility at these sites leads to reduced occupancy of these transcription factors, initiating a cascade of transcriptional changes.[11][12]
The initial and most prominent effect is the rapid downregulation of SOX10 transcription, followed by a decrease in MITF expression.[11][12] This disruption of the SOX10-MITF transcriptional axis leads to a broader shutdown of the melanocytic and pigmentation gene expression program, which is essential for the survival and proliferation of uveal melanoma cells.[11][12] Ultimately, this transcriptional reprogramming induces apoptosis and leads to tumor regression.[11]
Signaling Pathways Affected by this compound
The central signaling pathway disrupted by this compound in uveal melanoma is the BAF-dependent transcriptional regulation of lineage-specific genes.
While this compound's primary target is the BAF complex, its downstream effects intersect with pathways driven by GNAQ/11 mutations. The GNAQ/11 signaling cascade, a hallmark of uveal melanoma, activates several downstream effectors, including the YAP/TAZ pathway.[1][6][7][8][9][10] YAP/TAZ are transcriptional co-activators that, when activated, translocate to the nucleus and drive the expression of genes involved in proliferation and survival.[1][8] The transcriptional program maintained by the BAF complex is essential for the expression of factors that cooperate with these oncogenic signaling pathways. By shutting down the core melanocytic transcriptional program, this compound effectively undermines the cellular context required for these oncogenic pathways to drive tumor growth.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound and its analogs in uveal melanoma models.
Table 1: In Vitro Potency of FHT Compounds
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | SMARCA2 ATPase | Biochemical | 13.8 | - | [13][14] |
| This compound | SMARCA4 ATPase | Biochemical | 26.1 | - | [13][14] |
| This compound | SMARCA2 Transcriptional Activity | Cell-based | 29.8 | BRG1-mutant | [13][14] |
| This compound | SMARCA4 Transcriptional Activity | Cell-based | 30.2 | BRM-mutant | [13][14] |
| FHT-1015 | SMARCA4/2 ATPases | Cell Viability (3-day) | Varies | Multiple UM lines | [12] |
Table 2: In Vivo Efficacy of this compound in a Uveal Melanoma Xenograft Model
| Cell Line | Mouse Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Outcome | Reference |
| 92-1 | Nude Mice | This compound (oral gavage) | 2.2 mg/kg, daily | 25% | - | [15] |
| 92-1 | Nude Mice | This compound (oral gavage) | 6.7 mg/kg, daily | 92% | - | [15] |
| 92-1 | Nude Mice | This compound (oral gavage) | up to 20 mg/kg, daily | Dose-dependent | Tumor Regression | [15][16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
References
- 1. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 2. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. ATAC-seq - Wikipedia [en.wikipedia.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phnxflow.com [phnxflow.com]
- 9. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Deciphering RNA-seq Library Preparation: From Principles to Protocol - CD Genomics [cd-genomics.com]
- 12. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Chromatin accessibility profiling by ATAC-seq | Springer Nature Experiments [experiments.springernature.com]
- 16. Measuring Chromatin Accessibility: ATAC-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Inhibition of SMARCA2/4 by FHT-2344: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of FHT-2344, a potent and selective dual inhibitor of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1). This compound serves as a valuable chemical probe for elucidating the biological functions of these key epigenetic regulators and for exploring their therapeutic potential in various diseases, particularly in transcription factor-driven cancers.
Introduction: The BAF Complex and the Role of SMARCA2/4
The BRG/Brahma-associated factors (BAF) complex, also known as the mammalian SWI/SNF complex, is a crucial regulator of gene expression. It utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins. The catalytic activity of the BAF complex is driven by one of two mutually exclusive ATPase subunits: SMARCA2 or SMARCA4.[1][2] These ATPases are essential for the mechanical movement of nucleosomes, which is a key process in gene transcription and DNA damage repair.[3] Given their critical role in cellular differentiation and proliferation, dysregulation of SMARCA2 and SMARCA4 has been implicated in the pathogenesis of cancer and other diseases.[3]
Mechanism of Action of this compound
This compound is a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 ATPases.[4][5] It has been developed from a novel chemical scaffold and demonstrates a unique mode of inhibition distinct from other reported SMARCA4/SMARCA2 inhibitors.[6][7] By inhibiting the ATPase activity of SMARCA2 and SMARCA4, this compound disrupts the chromatin remodeling function of the BAF complex. This leads to lineage-specific changes in chromatin accessibility at the binding sites of key transcription factors.[6][7] For example, in uveal melanoma, inhibition of the BAF complex by this compound results in the loss of enhancer occupancy for the master transcription factors SOX10 and MITF, leading to the downregulation of the melanocytic gene expression program.[6][7]
Caption: BAF complex signaling pathway and the inhibitory action of this compound.
Quantitative Data on Selectivity and Potency
This compound demonstrates high potency for both SMARCA2 and SMARCA4 with excellent selectivity over other related ATPases, such as CHD4. The following tables summarize the in vitro and cellular activity of this compound and its corresponding negative control, FHT-5908.
Table 1: In Vitro Biochemical Potency of this compound and FHT-5908
| Compound | Target | Assay Type | IC50 (nM) | Reference(s) |
| This compound | SMARCA2 | ATPase Activity | 13.8 | [4][5] |
| This compound | SMARCA4 | ATPase Activity | 26.1 | [4][5] |
| This compound | CHD4 | ATPase Activity | > 200,000 | [3][6] |
| FHT-5908 | SMARCA2 | ATPase Activity | 1,880 | |
| FHT-5908 | SMARCA4 | ATPase Activity | 3,990 |
Table 2: Cellular Activity of this compound
| Compound | Cellular Context | Assay Type | IC50 (nM) | Reference(s) |
| This compound | SMARCA4-mutant cell line | SMARCA2 Transcriptional Activity | 29.8 | [3][5] |
| This compound | SMARCA2-mutant cell line | SMARCA4 Transcriptional Activity | 30.2 | [3][5] |
Furthermore, selectivity profiling using the KiNativ platform, which assesses competitive binding to the ATP-binding pockets of hundreds of ATPases, showed that this compound has minimal off-target binding, further confirming its high selectivity for SMARCA2/4.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Assay: ADP-Glo™ ATPase Assay
This assay quantifies the ATPase activity of SMARCA2 and SMARCA4 by measuring the amount of ADP produced in the enzymatic reaction.
Caption: Workflow for the ADP-Glo™ ATPase assay.
Methodology:
-
Reaction Setup: The DNA-dependent ATPase activity of full-length SMARCA4 and SMARCA2 was measured in the presence of a dose range of this compound.[6]
-
ATP Hydrolysis: The enzymatic reaction is initiated by the addition of ATP, and the mixture is incubated to allow for ATP hydrolysis to ADP.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the ATPase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.
-
Data Analysis: The intensity of the luminescent signal is directly proportional to the amount of ADP produced and thus reflects the ATPase activity. IC50 values are calculated from the dose-response curves.
Cellular Assay: Luciferase Reporter Assay
This assay measures the transcriptional activity of SMARCA2 or SMARCA4 in a cellular context.
Caption: Workflow for the Luciferase Reporter Assay.
Methodology:
-
Cell Lines: A SMARCA4-mutant cell line is used to assess SMARCA2 transcriptional activity, and a SMARCA2-mutant cell line is used to assess SMARCA4 transcriptional activity.[3] These cells are engineered to express a luciferase reporter gene under the control of a promoter regulated by the respective ATPase.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound.
-
Incubation: Cells are incubated to allow for the compound to exert its effect on the transcriptional activity of the target ATPase.
-
Cell Lysis and Luciferase Reaction: The cells are lysed, and a luciferin substrate is added. The luciferase enzyme, expressed under the control of the target-regulated promoter, catalyzes the conversion of luciferin to a light-emitting product.
-
Data Analysis: The luminescent signal is measured and is proportional to the transcriptional activity of the target ATPase. IC50 values are determined from the dose-response curves.
In Vivo Xenograft Study
The in vivo efficacy of this compound was evaluated in a uveal melanoma xenograft model.
Methodology:
-
Animal Model: 6-7 week old female nude mice were used for the study.[3][8]
-
Tumor Implantation: The 92-1 uveal melanoma cell line was used to establish xenograft tumors in the mice.[6]
-
Dosing: this compound was administered daily by oral gavage at doses up to 20 mg/kg.[3][8]
-
Study Duration and Endpoints: The study was conducted for 21 days, with tumor growth inhibition being the primary endpoint. Animal body weight was also monitored to assess tolerability.[6] The study demonstrated a dose-dependent tumor growth inhibition, with tumor regression observed at the highest dose of 20 mg/kg.[6] The treatment was well-tolerated with no significant loss in animal body weight.[6]
Logical Relationship of this compound Selectivity
The selectivity of this compound is a key attribute that makes it a valuable research tool. The following diagram illustrates the logical relationship of its inhibitory activity.
Caption: Logical diagram illustrating the selectivity of this compound.
Conclusion
This compound is a highly potent and selective dual inhibitor of SMARCA2 and SMARCA4 ATPases. Its well-characterized in vitro and in vivo activity, coupled with its favorable selectivity profile, establishes it as an indispensable tool for investigating the biology of the BAF complex and for the development of novel therapeutic strategies targeting transcription factor-dependent cancers. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound, serving as a valuable resource for the scientific community.
References
- 1. Early Evidence Base | EMBO [eeb.embo.org]
- 2. foghorntx.com [foghorntx.com]
- 3. eubopen.org [eubopen.org]
- 4. FHT 2344 | Bromodomains | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
Methodological & Application
FHT-2344: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHT-2344 is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1][2][3] By inhibiting the ATPase activity of the BAF complex, this compound modulates chromatin accessibility at gene-control elements, thereby altering the binding of transcription factors and affecting lineage- and disease-specific transcriptional programs.[1][4] These application notes provide an overview of the experimental protocols for utilizing this compound in cell culture-based research, with a focus on cancer cell lines demonstrated to be sensitive to BAF inhibition, such as uveal melanoma and certain hematological malignancies.[1]
Mechanism of Action
This compound functions by inhibiting the ATPase activity of SMARCA4 and SMARCA2, which are essential for the chromatin remodeling function of the BAF complex.[1][2][3] This inhibition leads to a reduction in chromatin accessibility at specific genomic loci, particularly at enhancers that regulate the expression of key lineage-specific transcription factors.[1][4] In uveal melanoma, for instance, this compound treatment leads to decreased accessibility at the binding sites of the master transcription factor SOX10, resulting in the suppression of its transcriptional program and impacting cell survival and lineage specification.[1][2][3]
Caption: Mechanism of this compound action.
Data Presentation
Biochemical Activity of this compound
| Target | IC50 (nM) | Assay |
| SMARCA4 ATPase | 26.1 | ADP-glo |
| SMARCA2 ATPase | 13.8 | ADP-glo |
| CHD4 ATPase | > 200,000 | ADP-glo |
Data compiled from multiple sources.[1][2][3]
Cellular Activity of this compound
| Cell Line Context | IC50 (nM) | Assay |
| SMARCA4-dependent (BRM-mutant) | 30.2 | Transcriptional Activity |
| SMARCA2-dependent (BRG1-mutant) | 29.8 | Transcriptional Activity |
Data from studies on SMARCA2 and SMARCA4 transcriptional activity in mutant cell lines.[2][3]
Experimental Protocols
Cell Culture and Maintenance
A crucial first step for any experiment is the proper handling of cell lines.
-
Cell Line Selection: Uveal melanoma cell lines (e.g., 92-1) and various hematological cancer cell lines have shown sensitivity to BAF inhibition.[1]
-
Culture Conditions: Culture selected cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.
Preparation of this compound Stock Solution
Proper preparation of the compound is critical for accurate and reproducible results.
-
Reconstitution: this compound is soluble in DMSO up to 50 mM.[2][3] Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2][3]
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density optimized for each cell line to ensure they are in the exponential growth phase for the duration of the experiment.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the plates for a specified period (e.g., 3 or 7 days).[1]
-
Viability Measurement: On the day of measurement, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative cell viability. Calculate the IC50 value using a suitable software (e.g., GraphPad Prism).
Caption: A typical workflow for a cell viability assay.
Western Blot Analysis for Target Engagement
This protocol can be used to confirm the downstream effects of this compound on protein expression.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified duration (e.g., 24-72 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., SOX10, or markers of apoptosis like cleaved PARP). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Gene Expression Analysis (qRT-PCR)
To investigate the effect of this compound on the transcription of target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform quantitative PCR using SYBR Green or TaqMan probes for the genes of interest (e.g., SOX10) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression.
Conclusion
This compound is a valuable research tool for investigating the role of the BAF chromatin remodeling complex in various cellular processes, particularly in the context of cancer. The protocols outlined above provide a framework for conducting cell-based assays to characterize the activity of this compound. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for In Vivo Dosing of FHT-2344 in Xenograft Models
These application notes provide detailed protocols for the in vivo administration of FHT-2344, a potent and selective dual inhibitor of SMARCA4 and SMARCA2 ATPases, in a uveal melanoma xenograft model. The provided methodologies are intended for researchers, scientists, and drug development professionals investigating the anti-tumor efficacy of BAF complex inhibitors.
Mechanism of Action
This compound is an allosteric and ATP-competitive inhibitor of the SMARCA2/SMARCA4 ATPases, which are core components of the BAF (mSWI/SNF) chromatin remodeling complex.[1] This complex plays a crucial role in regulating gene expression by controlling chromatin accessibility.[2] In transcription factor-dependent cancers, such as uveal melanoma, the BAF complex is essential for maintaining the expression of key lineage-specific transcription factors like SOX10.[3][4] By inhibiting the ATPase activity of SMARCA4/SMARCA2, this compound alters the chromatin landscape, leading to reduced accessibility of enhancer regions for critical transcription factors.[3][4] This results in the suppression of the downstream transcriptional program, including genes like FGF9, ultimately leading to tumor growth inhibition and regression.[3]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation
In Vivo Efficacy of this compound in 92-1 Uveal Melanoma Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Study Duration (Days) | Tumor Growth Inhibition (TGI) (%) | Observations |
| Vehicle | - | Daily (QD), Oral Gavage | 21 | - | - |
| This compound | 2.2 | Daily (QD), Oral Gavage | 21 | 25 | Dose-dependent inhibition |
| This compound | 6.7 | Daily (QD), Oral Gavage | 21 | 92 | Significant inhibition |
| This compound | 20 | Daily (QD), Oral Gavage | 21 | >100 | Tumor regression observed |
Table 1: Summary of the dose-dependent anti-tumor efficacy of this compound in a 92-1 uveal melanoma xenograft model. Data is compiled from a 21-day study.[3]
Pharmacodynamic Effects of this compound in 92-1 Xenograft Tumors
| Treatment Group | Time Point | Plasma Concentration of this compound | Relative SOX10 Gene Expression | Relative FGF9 Gene Expression |
| Vehicle | - | Undetectable | Baseline | Baseline |
| This compound (6.7 mg/kg, QDx2) | 8 hours post-dose | Peak | Suppressed | Suppressed |
| This compound (20 mg/kg, QDx2) | 8 hours post-dose | Higher Peak | Significantly Suppressed | Significantly Suppressed |
| This compound (6.7 mg/kg, QDx2) | 16 hours post-dose | Decreased | Rebounding towards baseline | Remained suppressed |
Table 2: Correlation of this compound plasma concentration with the suppression of target gene expression in 92-1 xenograft tumors following two once-daily oral doses.[2][3]
Experimental Protocols
92-1 Uveal Melanoma Xenograft Model Establishment
This protocol details the procedure for establishing subcutaneous xenografts of the human uveal melanoma cell line 92-1 in immunodeficient mice.
Materials:
-
92-1 human uveal melanoma cell line
-
RPMI 1640 medium with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine
-
0.05% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® (or similar basement membrane matrix)
-
6-7 week old female athymic nude mice
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture 92-1 cells in RPMI 1640 supplemented with 10% FBS and 2mM L-glutamine at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, wash with PBS and detach using 0.05% Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or an automated cell counter.
-
Preparation of Cell Suspension for Injection: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 4 x 10^7 cells/mL. Keep the cell suspension on ice to prevent the Matrigel® from solidifying.
-
Subcutaneous Injection: Anesthetize the mice according to institutional guidelines. Inject 100 µL of the cell suspension (containing 4 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Tumors typically become palpable within 2 weeks.[5] Begin caliper measurements once tumors are established.
In Vivo Dosing of this compound
This protocol describes the preparation and administration of this compound to mice bearing established 92-1 xenografts.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Balance, weigh boats, spatulas
-
Sterile water
-
Homogenizer or sonicator
-
Oral gavage needles (20-22 gauge, with a rounded tip)
-
Syringes
Procedure:
-
This compound Formulation: Prepare the dosing solutions on the day of administration. Calculate the required amount of this compound based on the desired dose and the number of animals. Suspend the appropriate amount of this compound in the vehicle to achieve the final desired concentrations (e.g., 0.22 mg/mL, 0.67 mg/mL, and 2.0 mg/mL for a 10 mL/kg dosing volume). Ensure a homogenous suspension using a homogenizer or sonicator.
-
Animal Grouping: Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Dosing Administration: Administer this compound or vehicle once daily (QD) via oral gavage. The volume of administration should be based on the body weight of the animal (e.g., 10 mL/kg).
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, behavior, and physical appearance.[3]
Tumor Growth Measurement and Efficacy Evaluation
This protocol outlines the procedure for monitoring tumor growth and evaluating the efficacy of this compound.
Materials:
-
Digital calipers
-
Balance for animal weight measurement
Procedure:
-
Tumor Measurement: Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Body Weight Measurement: Measure the body weight of each animal at the same frequency as tumor measurements to monitor for toxicity.
-
Efficacy Endpoints: The primary efficacy endpoint is tumor growth inhibition (TGI). TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100. Tumor regression is noted when the tumor volume is smaller than the initial volume at the start of treatment.
-
Study Termination: The study is typically terminated after a predefined period (e.g., 21 days) or when tumors in the control group reach a specific size as per institutional guidelines.[3]
Pharmacodynamic Analysis of Xenograft Tumors
This protocol describes the collection and analysis of tumor tissue to assess the pharmacodynamic effects of this compound on target gene expression.
Materials:
-
Surgical tools for tumor excision
-
RNase-free tubes and reagents
-
Liquid nitrogen or RNAlater®
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR instrument and reagents
-
Primers and probes for SOX10, FGF9, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Tumor Collection: At specified time points after the final dose, euthanize the mice according to institutional guidelines. Surgically excise the tumors.
-
Sample Preservation: For RNA analysis, immediately snap-freeze the tumor tissue in liquid nitrogen or place it in a stabilizing solution like RNAlater® and store at -80°C.
-
RNA Extraction: Extract total RNA from the tumor tissue using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR to quantify the relative expression levels of SOX10, FGF9, and the housekeeping gene. The relative gene expression can be calculated using the ΔΔCt method.[3][4]
Figure 2: Experimental workflow for the this compound in vivo xenograft study.
References
Application Notes and Protocols for FHT-2344 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHT-2344 is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] By inhibiting these ATPases, this compound modulates chromatin accessibility, leading to changes in gene expression. This mechanism of action makes this compound a valuable tool for investigating the role of the BAF complex in various biological processes, particularly in transcription-factor-driven cancers such as uveal melanoma.[3][4] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in a range of in vitro assays.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay Type | Target | Cell Line/System | IC50 | Reference |
| Biochemical Assay | SMARCA2 ATPase | Recombinant Protein | 13.8 nM | [1][2] |
| Biochemical Assay | SMARCA4 ATPase | Recombinant Protein | 26.1 nM | [1][2] |
| Cellular Assay | SMARCA2 Transcriptional Activity | BRG1-mutant cell line | 29.8 nM | [1][2] |
| Cellular Assay | SMARCA4 Transcriptional Activity | BRM-mutant cell line | 30.2 nM | [1][2] |
A recommended starting concentration for in vitro cellular assays is up to 1 µM.[5] For robust data interpretation, it is advisable to use a negative control compound, such as FHT-5908, in parallel with this compound.[5]
Signaling Pathway and Experimental Workflow
The BAF complex, through the ATPase activity of SMARCA2/4, utilizes ATP to remodel nucleosomes, thereby controlling the accessibility of chromatin to transcription factors. In certain cancers, such as uveal melanoma, the transcription factor SOX10 is a key driver of the malignant phenotype. The BAF complex is required to maintain open chromatin at SOX10 enhancer regions, allowing for its sustained expression. This compound inhibits the ATPase activity of SMARCA2/4, leading to a more condensed chromatin state at these enhancers. This restricts the binding of transcriptional machinery and subsequently downregulates SOX10 expression and its downstream targets, ultimately inhibiting cancer cell proliferation.[3][4]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.
Objective: To determine the effect of this compound on the viability of a cell line of interest.
Materials:
-
Cell line of interest (e.g., uveal melanoma cell line 92-1)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
SMARCA2/4 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.
Objective: To measure the direct inhibitory effect of this compound on the ATPase activity of recombinant SMARCA2 or SMARCA4.
Materials:
-
Recombinant human SMARCA2 or SMARCA4 protein
-
ATP
-
DNA (as a substrate for the ATPase)
-
Kinase reaction buffer
-
This compound
-
DMSO (vehicle control)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mix containing the kinase reaction buffer, recombinant SMARCA2 or SMARCA4, and DNA.
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in the kinase reaction buffer.
-
In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.
-
Add 2.5 µL of the enzyme/DNA mix to each well.
-
Initiate the reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or below the Km for the enzyme.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
ADP-Glo™ Assay:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate an ATP-to-ADP standard curve to correlate luminescence with the amount of ADP produced.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value.
-
SOX10 Transcriptional Activity Assay (Luciferase Reporter Assay)
Objective: To assess the effect of this compound on the transcriptional activity of SOX10.
Materials:
-
A suitable cell line (e.g., uveal melanoma cells)
-
A luciferase reporter plasmid containing the SOX10 promoter or enhancer elements upstream of the luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the SOX10-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer the lysate to a luminometer plate.
-
Add the Luciferase Assay Reagent II (LAR II) and measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent and measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize for transfection efficiency.
-
Express the results as a percentage of the activity in the vehicle-treated control cells.
-
Plot the normalized luciferase activity against the this compound concentration.
-
Conclusion
This compound is a powerful chemical probe for studying the function of the BAF chromatin remodeling complex. The provided concentration recommendations and detailed protocols for key in vitro assays will enable researchers to effectively utilize this compound to investigate its biological effects and potential as a therapeutic agent in various disease models. Careful optimization of assay conditions for specific cell lines and experimental setups is recommended to ensure robust and reproducible results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 3. SMARCA4 Chromatin immunoprecipitation-sequencing (ChIP-Seq) and analysis [bio-protocol.org]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 5. protocols.io [protocols.io]
Application Note: Measuring FHT-2344 Activity using the ADP-Glo™ Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
FHT-2344 is a potent, selective, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex. The BAF complex plays a crucial role in regulating gene expression by altering chromatin structure, and its dysregulation is implicated in various cancers[1]. Measuring the inhibitory activity of compounds like this compound on these ATPases is essential for drug discovery and development.
The ADP-Glo™ Kinase Assay is a versatile and robust luminescent platform ideal for this purpose. It quantifies the amount of ADP produced during an enzymatic reaction, making it suitable for monitoring the activity of virtually any ADP-generating enzyme, including ATPases like SMARCA2 and SMARCA4[2][3]. This application note provides a detailed protocol for utilizing the ADP-Glo™ assay to determine the potency of this compound against SMARCA2 and SMARCA4.
Signaling Pathway of this compound Action
The BAF (SWI/SNF) chromatin remodeling complex utilizes the energy from ATP hydrolysis, catalyzed by its SMARCA2/4 subunits, to reposition nucleosomes. This action modulates the accessibility of DNA to transcription factors, thereby controlling gene expression[1]. In certain cancers, such as uveal melanoma, the BAF complex maintains chromatin accessibility at key gene regulatory elements, allowing for the binding of master transcription factors like SOX10, which drives oncogenesis[1][4].
This compound acts by directly inhibiting the ATPase activity of SMARCA2 and SMARCA4. This inhibition prevents the BAF complex from remodeling chromatin, leading to a more compact chromatin state at target gene loci. Consequently, transcription factor binding is reduced, suppressing the expression of downstream target genes and inhibiting cancer cell proliferation[1][4].
Caption: Mechanism of this compound action on the BAF chromatin remodeling complex.
Principle of the ADP-Glo™ Assay
The ADP-Glo™ Assay is a luminescent assay that measures the amount of ADP produced in an enzymatic reaction.[5] The assay is performed in two sequential steps after the primary enzyme reaction is complete.[6]
-
ATP Depletion: The ADP-Glo™ Reagent is added to terminate the ATPase reaction and, crucially, to deplete any remaining, unconsumed ATP from the reaction mixture. This step ensures that the subsequent luminescent signal is directly proportional to the ADP generated by the target enzyme.
-
ADP Conversion and Detection: The Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is proportional to the initial amount of ADP.[3][6]
Caption: Experimental workflow of the two-step ADP-Glo™ assay.
Experimental Protocols
Materials and Reagents
-
Recombinant human SMARCA2 or SMARCA4 enzyme
-
Substrate (e.g., Nucleosome or dsDNA)
-
This compound inhibitor (and FHT-5908 negative control, if available)[7]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)
-
ATP, Ultra-Pure
-
DMSO (for compound dilution)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Reagent Preparation
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C in small aliquots to avoid freeze-thaw cycles.[8]
-
Compound Dilution Plate: Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution.
-
Enzyme Working Solution: Dilute the SMARCA2 or SMARCA4 enzyme to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal in the linear range of the assay.
-
Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., DNA) and ATP in Assay Buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to ATP-competitive inhibitors.
-
ADP-Glo™ Reagents: Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.[9] Equilibrate both to room temperature before use.
Assay Procedure (384-well format)
-
Compound Addition: Add a small volume (e.g., 100 nL) of the serially diluted this compound or DMSO (for 0% and 100% activity controls) to the appropriate wells of a white, opaque 384-well plate.
-
Enzyme Addition: Add 5 µL of the SMARCA2/4 enzyme working solution to all wells.
-
Reaction Initiation: Initiate the ATPase reaction by adding 5 µL of the Substrate/ATP mix to each well.
-
Incubation: Mix the plate gently and incubate at 37°C for 60 minutes.
-
Reaction Termination: After incubation, equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[9]
-
ATP Depletion Incubation: Mix the plate and incubate at room temperature for 40 minutes.[9]
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.
-
Luminescence Incubation: Mix the plate and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[9]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis
-
Calculate Percent Inhibition:
-
The "0% Inhibition" control wells (DMSO only) represent the maximum enzyme activity (Max Signal).
-
The "100% Inhibition" control wells (high concentration of inhibitor or no enzyme) represent the background signal (Min Signal).
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Sample - Signal_Min) / (Signal_Max - Signal_Min))
-
-
Determine IC₅₀ Value:
-
Plot the Percent Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of enzyme activity.
-
Data Presentation
Table 1: Biochemical Potency and Selectivity of this compound
This table summarizes the inhibitory potency (IC₅₀) of this compound against its primary targets, SMARCA2 and SMARCA4, as determined by the ADP-Glo™ assay. The selectivity is highlighted by comparing its activity against the related ATPase, CHD4.
| Target Enzyme | This compound IC₅₀ (nM) | Negative Control FHT-5908 IC₅₀ (µM) | Selectivity vs. CHD4 | Reference |
| SMARCA2 (BRM) | 13.8 | >10 | >14,000-fold | [7][10] |
| SMARCA4 (BRG1) | 26.1 | 3.99 | >7,600-fold | [7][10] |
| CHD4 | >200,000 | N/A | - | [4][11] |
Table 2: Representative Dose-Response Data (Hypothetical)
This table shows example data from an experiment measuring SMARCA4 inhibition by this compound. RLU stands for Relative Luminescence Units.
| This compound (nM) | RLU (Signal) | % Inhibition |
| 0 (Max Signal) | 850,000 | 0.0% |
| 1.0 | 795,000 | 6.8% |
| 3.0 | 710,000 | 17.1% |
| 10.0 | 580,000 | 32.9% |
| 30.0 | 445,000 | 50.0% |
| 100.0 | 210,000 | 78.0% |
| 300.0 | 115,000 | 90.2% |
| 1000.0 | 85,000 | 94.1% |
| No Enzyme (Min Signal) | 30,000 | 100.0% |
References
- 1. foghorntx.com [foghorntx.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 3. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. ADP-Glo™ Kinase Assay [promega.com]
- 6. promega.com [promega.com]
- 7. eubopen.org [eubopen.org]
- 8. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 9. promega.com [promega.com]
- 10. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 11. biorxiv.org [biorxiv.org]
Application Note: Measuring FHT-2344 Target Engagement Using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHT-2344 is a potent and selective allosteric and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1][2] The BAF complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling the access of transcription factors to DNA.[2] Inhibition of the ATPase activity of SMARCA2/4 by this compound leads to changes in chromatin accessibility at specific gene loci, resulting in the modulation of lineage-specific transcriptional programs.[2] This mechanism of action makes this compound a promising therapeutic agent for transcription factor-driven cancers.[3][4]
A key step in the preclinical development of targeted therapies like this compound is the robust and quantitative assessment of target engagement in a cellular context. A luciferase reporter assay is a widely used method to measure the activity of specific signaling pathways and the potency of compounds that modulate them.[5][6] This application note provides a detailed protocol for a luciferase-based reporter assay to quantify the target engagement of this compound by measuring its inhibitory effect on SMARCA2/4-dependent transcription.
Principle of the Assay
This assay utilizes a reporter construct in which the expression of firefly luciferase is driven by a promoter containing response elements that are dependent on the activity of the BAF complex. When SMARCA2/4 are active, the chromatin at this promoter is in an accessible state, allowing for the binding of transcription factors and subsequent expression of luciferase. Upon treatment with this compound, the inhibition of SMARCA2/4 ATPase activity leads to a more condensed chromatin state at the reporter locus, reduced transcription factor binding, and a consequent decrease in luciferase expression. The luminescent signal produced by the luciferase enzyme is directly proportional to its expression level and can be measured to determine the dose-dependent inhibitory effect of this compound. A co-transfected Renilla luciferase under the control of a constitutive promoter is used to normalize for variations in cell number and transfection efficiency.[7]
Data Presentation
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 (nM) |
| SMARCA2 | ATPase Catalytic Activity | 13.8 |
| SMARCA4 | ATPase Catalytic Activity | 26.1 |
| CHD4 | ATPase Catalytic Activity | >200,000 |
Data sourced from EUbOPEN and Tocris Bioscience.[1][8]
Table 2: Cellular Target Engagement of this compound using Luciferase Reporter Assay
| Cell Line Background | Target Activity Measured | IC50 (nM) |
| SMARCA4-mutant | SMARCA2 Transcriptional Activity | 29.8 |
| SMARCA2-mutant | SMARCA4 Transcriptional Activity | 30.2 |
Data sourced from EUbOPEN.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway affected by this compound and the general workflow of the luciferase reporter assay.
Caption: this compound inhibits the ATPase activity of the BAF complex.
Caption: Dual-luciferase reporter assay experimental workflow.
Experimental Protocols
This protocol describes a dual-luciferase reporter assay to determine the IC50 value of this compound.[7][9]
Materials and Reagents
-
Cell Lines: A human cancer cell line with a known dependency on SMARCA2 or SMARCA4 for the expression of a specific lineage-driving transcription factor (e.g., a uveal melanoma cell line for SOX10-dependent transcription).[2]
-
Reporter Plasmids:
-
Firefly luciferase reporter plasmid with a promoter regulated by a BAF-dependent transcription factor.
-
Renilla luciferase control plasmid with a constitutive promoter (e.g., pRL-TK).[9]
-
-
Transfection Reagent: Lipofectamine or a similar lipid-based transfection reagent.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and create serial dilutions.[8]
-
Cell Culture Medium: As recommended for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Sterile, 1X solution.
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega): [7]
-
Luciferase Assay Reagent II (LAR II)
-
Stop & Glo® Reagent
-
Passive Lysis Buffer (1X)
-
-
Equipment:
-
96-well white, clear-bottom tissue culture plates
-
Luminometer capable of sequential dual-luciferase measurements
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Protocol
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well white, clear-bottom plate at a density that will result in 60-70% confluency at the time of transfection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Co-transfection:
-
For each well, prepare a DNA-transfection reagent complex. For example, mix the firefly luciferase reporter plasmid and the pRL-TK Renilla plasmid with the transfection reagent in serum-free medium according to the manufacturer's instructions.[9]
-
Add the transfection complex to the cells.
-
Incubate for 24-48 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium. Include a DMSO-only vehicle control.
-
Carefully remove the medium containing the transfection complex from the cells.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature.
-
Program the luminometer to perform a dual-luciferase assay, injecting LAR II first, followed by the Stop & Glo® Reagent.
-
Place the 96-well plate into the luminometer.
-
Firefly Luciferase Measurement: Inject LAR II (e.g., 100 µL) into the first well and measure the luminescence.[7][9]
-
Renilla Luciferase Measurement: Subsequently, inject Stop & Glo® Reagent (e.g., 100 µL) into the same well. This will quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luminescence.[7]
-
Repeat for all wells.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase activity to the Renilla luciferase activity to normalize the data.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of this compound that causes a 50% reduction in the normalized luciferase activity.
-
Conclusion
The luciferase reporter assay is a sensitive, quantitative, and high-throughput compatible method for determining the cellular target engagement of this compound. By measuring the inhibition of BAF-dependent transcription, this assay provides a robust means to assess the potency of this compound and similar compounds in a physiologically relevant context. This information is critical for the continued development and characterization of inhibitors of the BAF chromatin remodeling complex.
References
- 1. FHT 2344 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. foghorntx.com [foghorntx.com]
- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. Reporter Assays | Reporter Gene Assay | Reporter Assay [promega.com]
- 6. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]
- 7. Dual-Luciferase® Reporter Assay System Protocol [promega.com]
- 8. eubopen.org [eubopen.org]
- 9. Luciferase reporter assay [bio-protocol.org]
- 10. med.emory.edu [med.emory.edu]
Application Note: Profiling Chromatin Accessibility Changes Induced by FHT-2344 using ATAC-seq
For Researchers, Scientists, and Drug Development Professionals
Introduction
FHT-2344 is a potent and selective allosteric and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1] The BAF complex plays a critical role in regulating gene expression by altering chromatin structure, thereby controlling the accessibility of genomic regions to transcription factors.[2] Dysregulation of BAF complex activity is implicated in various cancers, making its components attractive therapeutic targets.
This application note provides a detailed protocol for utilizing the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to investigate the effects of this compound on genome-wide chromatin accessibility. ATAC-seq is a powerful technique that employs a hyperactive Tn5 transposase to preferentially fragment and tag accessible chromatin regions.[3] By comparing the chromatin accessibility landscapes of cells treated with this compound to control-treated cells, researchers can elucidate the inhibitor's mechanism of action on a genomic scale. Pharmacologic inhibition of the BAF complex is expected to lead to specific changes in chromatin accessibility, particularly at enhancer elements regulated by lineage-specific transcription factors.[1][2][4]
Signaling Pathway and Mechanism of Action of this compound
This compound targets the ATPase activity of SMARCA2 and SMARCA4, which is essential for the BAF complex's ability to remodel chromatin. By inhibiting this activity, this compound is hypothesized to prevent the BAF complex from maintaining an open chromatin state at specific regulatory regions, leading to decreased accessibility for transcription factor binding and subsequent changes in gene expression.[4]
Caption: Mechanism of this compound Action on BAF Complex.
Experimental Protocols
This protocol is adapted from established ATAC-seq methodologies and is suitable for cultured cells.[5][6][7][8]
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
This compound Treatment: Treat cells with the desired concentration of this compound and a vehicle control (e.g., DMSO) for the appropriate duration. The optimal concentration and time should be determined empirically, but a 4-hour treatment with 100 nM has been shown to be effective for similar inhibitors.[1]
-
Cell Harvesting: Harvest approximately 50,000 cells per replicate by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet with 50 µL of cold 1X PBS and centrifuge again.
Nuclei Isolation and Transposition
-
Lysis: Resuspend the cell pellet in 50 µL of cold lysis buffer (10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% NP-40, 0.1% Tween-20, and 0.01% Digitonin). Pipette up and down gently 3 times.
-
Incubation: Incubate on ice for 3 minutes.
-
Wash: Add 1 mL of wash buffer (lysis buffer without NP-40 and Digitonin) and invert the tube to mix.
-
Centrifugation: Centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Supernatant Removal: Carefully remove the supernatant.
-
Transposition Reaction: Resuspend the nuclear pellet in 50 µL of transposition mix (25 µL 2x TD Buffer, 2.5 µL Tn5 Transposase, and 22.5 µL nuclease-free water).
-
Incubation: Incubate at 37°C for 30 minutes in a thermomixer with shaking at 1,000 rpm.
DNA Purification and Library Preparation
-
Purification: Immediately following transposition, purify the DNA using a Qiagen MinElute Reaction Cleanup Kit, eluting in 10 µL of elution buffer.
-
PCR Amplification: Amplify the transposed DNA fragments using a high-fidelity PCR master mix and custom Nextera PCR primers.
-
10 µL Transposed DNA
-
2.5 µL Ad1_noMX primer (25 µM)
-
2.5 µL Ad2.X primer (25 µM)
-
25 µL NEBNext High-Fidelity 2X PCR Master Mix
-
10 µL Nuclease-free water
-
-
PCR Cycling: Run the PCR program: 72°C for 5 min, 98°C for 30 s, followed by 5 cycles of (98°C for 10 s, 63°C for 30 s, 72°C for 1 min).
-
Determining Additional Cycles: Use qPCR to determine the number of additional PCR cycles needed to avoid library saturation.
-
Final PCR: Run the final PCR with the determined number of additional cycles.
-
Library Purification: Purify the amplified library using magnetic beads (e.g., AMPure XP beads) to remove primer-dimers and large fragments. A double-sided bead purification is recommended.[5]
Data Analysis Workflow
A robust bioinformatics pipeline is essential for processing and interpreting ATAC-seq data. Several open-source pipelines are available, such as nf-core/atacseq.[9][10]
Caption: ATAC-seq Experimental and Data Analysis Workflow.
Key Analysis Steps:
-
Quality Control: Assess raw read quality using tools like FastQC.
-
Adapter Trimming: Remove adapter sequences from reads.
-
Alignment: Align reads to a reference genome (e.g., hg38 or mm10) using an aligner like BWA.
-
Post-alignment Filtering: Remove PCR duplicates and reads mapping to the mitochondrial genome.
-
Peak Calling: Identify regions of significant chromatin accessibility (peaks) using a tool like MACS2.
-
Differential Accessibility Analysis: Compare peak accessibility between this compound-treated and control samples using statistical packages like DESeq2 or edgeR.
-
Downstream Analysis:
-
Annotation: Annotate differential peaks to genomic features (promoters, enhancers, etc.).
-
Motif Analysis: Identify enrichment of transcription factor binding motifs within differential peaks.
-
Visualization: Generate heatmaps, volcano plots, and genome browser tracks to visualize results.
-
Expected Results and Data Presentation
Treatment with this compound is expected to cause a loss of chromatin accessibility at a specific subset of genomic sites, particularly enhancers, rather than a global shutdown of all accessible regions.[1]
Table 1: Example Quality Control Metrics for ATAC-seq Libraries
| Sample | Total Reads | Uniquely Mapped Reads (%) | Mitochondrial Reads (%) | Fraction of Reads in Peaks (FRiP) |
| Control 1 | 65,234,876 | 95.2 | 15.8 | 0.45 |
| Control 2 | 68,987,123 | 94.8 | 16.2 | 0.48 |
| This compound 1 | 71,456,987 | 95.5 | 14.9 | 0.42 |
| This compound 2 | 69,876,345 | 95.1 | 15.1 | 0.43 |
Table 2: Summary of Differential Accessibility Analysis
| Comparison | Total Peaks | Significantly Up-regulated Peaks (FDR < 0.05) | Significantly Down-regulated Peaks (FDR < 0.05) |
| This compound vs. Control | 125,678 | 1,234 | 8,765 |
The results would likely show a greater number of down-regulated (less accessible) peaks upon this compound treatment, consistent with the inhibitory action of the drug on the BAF chromatin remodeling complex.[1] Motif analysis of these down-regulated peaks may reveal enrichment for binding sites of key lineage-driving transcription factors, providing mechanistic insights into the therapeutic potential of this compound in specific cancer contexts.[1][4]
References
- 1. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 2. foghorntx.com [foghorntx.com]
- 3. ATAC Sequencing Protocol For Cryopreserved Mammalian Cells [bio-protocol.org]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. med.upenn.edu [med.upenn.edu]
- 6. ATAC-Seq Protocol - CD Genomics [cd-genomics.com]
- 7. research.stowers.org [research.stowers.org]
- 8. ATAC-seq Protocol - Creative Biogene [creative-biogene.com]
- 9. nf-co.re [nf-co.re]
- 10. NGI Sweden » ATAC-seq analysis [ngisweden.scilifelab.se]
Application Note: Utilizing ChIP-seq to Elucidate the Effects of FHT-2344 on Transcription Factor Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and application note for investigating the effects of FHT-2344, a potent and selective inhibitor of the BAF (SWI/SNF) complex ATPases SMARCA4/2, on transcription factor binding using Chromatin Immunoprecipitation followed by sequencing (ChIP-seq). We outline the mechanism of this compound, the experimental workflow for ChIP-seq, and the subsequent data analysis pipeline to identify and quantify changes in the genomic occupancy of transcription factors.
Introduction
The mammalian SWI/SNF complex, also known as the BAF (BRG1/BRM-associated factors) complex, is a crucial ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression.[1][2] By utilizing the energy from ATP hydrolysis, the BAF complex modulates nucleosome positioning, thereby controlling the accessibility of genomic DNA to transcription factors and other regulatory proteins.[3][4] The catalytic ATPase subunits of the BAF complex, SMARCA4 (BRG1) and SMARCA2 (BRM), are essential for this remodeling activity.[3] Dysregulation of BAF complex function is implicated in numerous human diseases, including a variety of cancers.[2]
This compound is a potent, allosteric, and ATP-competitive inhibitor of the SMARCA4 and SMARCA2 ATPases.[5] By inhibiting these core subunits, this compound effectively disrupts the chromatin remodeling capability of the BAF complex. This leads to alterations in the chromatin landscape, particularly affecting the accessibility of lineage-specific enhancers.[6][7] Consequently, the ability of key transcription factors to bind these regulatory regions is diminished, resulting in the suppression of disease-specific transcriptional programs.[6][8] For instance, in uveal melanoma, BAF inhibition by this compound leads to a loss of chromatin accessibility at the binding sites of the master transcription factor SOX10, suppressing its transcriptional output.[5][6]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to map protein-DNA interactions across the entire genome.[9] This method allows for the precise identification of binding sites for specific transcription factors and can be used to quantitatively assess how these binding patterns change upon cellular perturbations, such as treatment with a small molecule inhibitor. This application note provides a comprehensive framework for using ChIP-seq to study the genome-wide effects of this compound on the binding of a transcription factor of interest.
Mechanism of Action: this compound
This compound targets the BAF complex's ability to remodel chromatin. The diagram below illustrates the proposed mechanism by which this compound alters transcription factor binding.
Caption: this compound inhibits the BAF complex, leading to reduced chromatin accessibility and TF binding.
Experimental Design and Workflow
A typical experiment involves treating a relevant cancer cell line (e.g., uveal melanoma line 92-1) with this compound or a vehicle control (DMSO). Following treatment, ChIP-seq is performed using a validated antibody against a transcription factor of interest (e.g., SOX10) to map its genomic binding sites. Comparing the binding profiles between the treated and control samples reveals sites where the transcription factor has been displaced.
Caption: Overview of the ChIP-seq workflow from cell treatment to bioinformatics data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line: Culture a relevant cell line (e.g., human uveal melanoma 92-1 cells) in the recommended growth medium and conditions until approximately 80-90% confluency.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM).[10]
-
Dosing: Dilute the this compound stock solution in fresh culture medium to the desired final concentration. A typical effective concentration in cells is up to 1 µM.[10] A dose-response experiment is recommended to determine the optimal concentration for the cell line being used.
-
Incubation: Replace the existing medium with the this compound containing medium or a vehicle control (DMSO at the same final concentration). Incubate the cells for a predetermined period (e.g., 4-24 hours). A 4-hour treatment has been shown to be effective for observing changes in chromatin accessibility.[7]
-
Harvesting: After incubation, proceed immediately to the chromatin cross-linking step.
Protocol 2: Chromatin Immunoprecipitation and Sequencing (ChIP-seq)
This protocol is adapted from standard methodologies.[11][12]
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle swirling.
-
Quench the reaction by adding 1.25 M glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS. Scrape cells and collect them by centrifugation (e.g., 1500 x g for 5 min at 4°C).
-
-
Cell Lysis and Chromatin Shearing:
-
Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.
-
Incubate on ice to allow for cell lysis.
-
Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions (power, duration, cycles) is critical for each cell type and instrument.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin. Keep a small aliquot (e.g., 50 µL) as the "input" control.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin in ChIP dilution buffer.
-
Add a ChIP-grade antibody against the transcription factor of interest (e.g., 5-10 µg).
-
Add Protein A/G magnetic beads and incubate overnight at 4°C with rotation to capture the antibody-protein-DNA complexes.[11]
-
A negative control IP with a non-specific IgG antibody should be run in parallel.
-
-
Washes:
-
Use a magnetic rack to separate the beads from the solution.
-
Perform a series of washes with low-salt buffer, high-salt buffer, and LiCl buffer to remove non-specifically bound chromatin.[12]
-
Finally, wash with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using a fresh elution buffer.
-
Add NaCl and Proteinase K to the eluted ChIP samples and the input control.
-
Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde cross-links.[9]
-
-
DNA Purification:
-
Purify the DNA using either phenol:chloroform extraction or a commercial DNA purification kit.
-
Elute the purified DNA in nuclease-free water.
-
-
Library Preparation and Sequencing:
-
Quantify the purified ChIP and Input DNA.
-
Prepare sequencing libraries using a commercial kit compatible with low DNA input.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
Data Presentation and Interpretation
Quantitative data from the ChIP-seq experiment should be summarized for clear interpretation. The following tables provide templates for presenting key metrics and results.
Table 1: Summary of ChIP-seq Quality Control Metrics
| Sample ID | Treatment | Total Reads | Aligned Reads (%) | Uniquely Aligned Reads (%) | FRiP Score* |
|---|---|---|---|---|---|
| TF_Control_Rep1 | DMSO | 45,210,123 | 95.1% | 88.3% | 0.045 |
| TF_Control_Rep2 | DMSO | 48,105,678 | 94.8% | 87.9% | 0.048 |
| TF_FHT2344_Rep1 | This compound | 46,554,321 | 95.5% | 88.9% | 0.031 |
| TF_FHT2344_Rep2 | This compound | 47,890,111 | 95.3% | 88.5% | 0.029 |
| Input_Control | DMSO | 40,123,456 | 96.2% | 89.5% | N/A |
| Input_FHT2344 | This compound | 41,567,890 | 96.0% | 89.1% | N/A |
*Fraction of Reads in Peaks (FRiP) is a key metric for ChIP-seq quality, indicating signal-to-noise ratio.
Table 2: Differential Transcription Factor Binding Analysis (this compound vs. DMSO)
| Analysis | Number of Sites | Predominant Genomic Location | Associated Gene Ontology (Top 3) | Enriched Motifs |
|---|---|---|---|---|
| Binding Sites Lost | 8,452 | Distal Intergenic (Enhancers) | 1. Melanocyte differentiation | SOX10 |
| (FDR < 0.05) | Intron | 2. Pigmentation | MITF | |
| 3. Neural crest cell development | TFAP2A | |||
| Binding Sites Gained | 315 | Promoter-TSS | 1. Cellular stress response | N/A |
| (FDR < 0.05) | 2. Apoptotic process |
| | | | 3. Negative regulation of transcription | |
Interpretation:
-
A significant reduction in the number and intensity of transcription factor binding peaks in this compound treated samples compared to the DMSO control would indicate that the inhibitor is effective at displacing the factor from its genomic targets.
-
The analysis of lost binding sites often reveals enrichment at enhancer regions, consistent with the role of the BAF complex in maintaining enhancer accessibility.[7][8]
-
Functional annotation of genes near the lost binding sites can reveal the biological pathways being suppressed by this compound, such as lineage-specific developmental or oncogenic pathways.[8]
-
Motif analysis of the displaced sites should confirm the identity of the targeted transcription factor and may reveal co-factors whose binding is also dependent on BAF activity.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. FHT 2344 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. foghorntx.com [foghorntx.com]
- 7. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 8. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 11. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 12. SimpleChIP Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: qRT-PCR Analysis of SOX10 Expression Following FHT-2344 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SRY-box transcription factor 10 (SOX10) is a critical transcription factor involved in the development and differentiation of various cell lineages, including melanocytes.[1][2][3] Its role in maintaining the neural crest-like state and driving proliferation in melanoma has made it a compelling target for therapeutic intervention.[4] FHT-2344 is a potent and selective inhibitor of the ATPase components of the BAF chromatin remodeling complex, SMARCA2 and SMARCA4 (also known as BRM and BRG1, respectively).[5] This complex plays a crucial role in regulating chromatin accessibility and, consequently, gene expression.[6] Pharmacological inhibition of the BAF complex by this compound has been shown to suppress the transcription of key lineage-specific transcription factors, including SOX10, in cancers such as uveal melanoma.[5][6]
These application notes provide a detailed protocol for the quantitative real-time polymerase chain reaction (qRT-PCR) analysis of SOX10 mRNA expression in a relevant cancer cell line following treatment with this compound.
Principle
The experimental workflow involves treating a cancer cell line that expresses SOX10 (e.g., a uveal melanoma cell line) with varying concentrations of this compound. Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). The cDNA then serves as a template for qRT-PCR, which quantifies the relative expression levels of SOX10 mRNA. A housekeeping gene with stable expression across treatment conditions is used for normalization. The SYBR Green method is a common and cost-effective approach for this type of analysis.[7]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from a qRT-PCR experiment analyzing SOX10 expression in a uveal melanoma cell line (e.g., 92-1) 24 hours after treatment with this compound. The data is presented as the mean fold change in SOX10 expression relative to the vehicle control (DMSO), normalized to the housekeeping gene GAPDH.
| Treatment Group | This compound Concentration (nM) | Mean Fold Change in SOX10 Expression | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 1.00 | 0.12 |
| This compound | 10 | 0.65 | 0.09 |
| This compound | 50 | 0.32 | 0.05 |
| This compound | 100 | 0.15 | 0.03 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human uveal melanoma cell line (e.g., 92-1)
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound: Tocris Bioscience or other reputable supplier[5]
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
RNA Extraction Kit: TRIzol Reagent (Invitrogen) or RNeasy Mini Kit (Qiagen)[7]
-
Reverse Transcription Kit: SuperScript IV VILO Master Mix (Invitrogen) or similar
-
qPCR Master Mix: PowerUp SYBR Green Master Mix (Applied Biosystems) or similar[7]
-
Primers: Gene-specific primers for human SOX10 and a housekeeping gene (e.g., GAPDH). Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.[8]
-
SOX10 Forward Primer (Example): 5'-AGCCAGCCGCACCATGAAC-3'
-
SOX10 Reverse Primer (Example): 5'-TCGTAGTCGGGGTTGTCGTC-3'
-
GAPDH Forward Primer (Example): 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer (Example): 5'-AATGAAGGGGTCATTGATGG-3'
-
-
Nuclease-free water
-
qPCR-compatible plates and seals
Protocol
1. Cell Culture and this compound Treatment
- Culture uveal melanoma cells in T-25 flasks until they reach 70-80% confluency.
- Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations of 10 nM, 50 nM, and 100 nM. Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
- Aspirate the old medium from the cells and add 2 mL of the medium containing the respective this compound concentrations or vehicle control.
- Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
2. RNA Extraction
- After the 24-hour incubation, aspirate the medium and wash the cells once with ice-cold PBS.
- Lyse the cells directly in the wells by adding 1 mL of TRIzol reagent per well and scraping the cells.
- Follow the manufacturer's protocol for RNA extraction using TRIzol or a column-based kit like the RNeasy Mini Kit.[7]
- Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.
3. Reverse Transcription (cDNA Synthesis)
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
- The reaction typically includes incubating the RNA with reverse transcriptase, dNTPs, and random primers or oligo(dT) primers.[7]
- The resulting cDNA can be stored at -20°C.
4. Quantitative Real-Time PCR (qRT-PCR)
- Prepare the qRT-PCR reaction mix on ice. For each reaction, combine the SYBR Green master mix, forward and reverse primers (to a final concentration of 200-500 nM each), nuclease-free water, and diluted cDNA template.
- Set up the reactions in a 96-well qPCR plate in triplicate for each sample and each gene (SOX10 and GAPDH). Include no-template controls (NTC) for each primer set to check for contamination.[9]
- Run the qRT-PCR plate on a real-time PCR detection system with a thermal cycling protocol similar to the following:
- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
- 95°C for 15 seconds (Denaturation)
- 60°C for 1 minute (Annealing/Extension)
- Melt Curve Analysis: To verify the specificity of the amplified product.[10]
5. Data Analysis
- Determine the cycle threshold (Ct) values for SOX10 and GAPDH for each sample.
- Calculate the relative expression of SOX10 using the 2-ΔΔCt method.[11]
- ΔCt (sample) = Ct(SOX10) - Ct(GAPDH)
- ΔΔCt = ΔCt(treated sample) - ΔCt(vehicle control)
- Fold Change = 2-ΔΔCt
Mandatory Visualizations
Caption: Signaling pathway of this compound action on SOX10 expression.
Caption: Experimental workflow for qRT-PCR analysis of SOX10 expression.
References
- 1. SOX10 - Wikipedia [en.wikipedia.org]
- 2. SOX10: 20 years of phenotypic plurality and current understanding of its developmental function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Gene - SOX10 [maayanlab.cloud]
- 5. FHT 2344 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. foghorntx.com [foghorntx.com]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. clyte.tech [clyte.tech]
- 9. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 10. mcgill.ca [mcgill.ca]
- 11. SOX10 ablation severely impairs the generation of postmigratory neural crest from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
FHT-2344 Technical Support Center: Ensuring On-Target Specificity
This technical support center provides researchers, scientists, and drug development professionals with guidance on using FHT-2344, a potent and selective dual inhibitor of the SMARCA2 and SMARCA4 ATPases. The following troubleshooting guides and FAQs will help ensure on-target effects and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, which are the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex. By inhibiting the ATPase activity of SMARCA2/4, this compound prevents the remodeling of chromatin, leading to changes in chromatin accessibility at gene-control elements like enhancers.[1][2] This, in turn, reduces the binding of key transcription factors, such as SOX10 in uveal melanoma, and suppresses the expression of their target genes.[1][2]
Q2: How selective is this compound?
This compound is highly selective for SMARCA2 and SMARCA4. Studies have shown that it has biochemical IC50 values in the low nanomolar range for these two targets.[3] In contrast, it does not show significant inhibition of other related ATPases, such as the SNF2-family ATPase CHD4, at concentrations greater than 200 µM.[3][4] Further profiling has demonstrated that this compound exhibits minimal binding to a wide range of other ATPases, underscoring its selectivity.[3][4]
Q3: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C. It is soluble in DMSO up to 50 mM. For cell-based assays, it is advisable to prepare concentrated stock solutions in DMSO, which can then be diluted to the final experimental concentrations. To maintain compound integrity, it is recommended to aliquot the DMSO stock solution to avoid multiple freeze-thaw cycles.
Troubleshooting Guide
Q1: I am not observing the expected phenotype in my cancer cell line. What are the possible reasons?
If you are not seeing the expected anti-proliferative or transcriptional effects, consider the following:
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to BAF inhibition can vary. This compound has shown particular efficacy in transcription factor-driven cancers, such as uveal melanoma.[1] Confirm that your cell line's proliferation is dependent on SMARCA2/4 activity.
-
Compound Concentration: Ensure you are using an appropriate concentration range. For cellular assays, concentrations up to 1 µM are typically recommended.[5] A dose-response experiment is crucial to determine the IC50 in your specific cell line.
-
Compound Integrity: Verify that the compound has been stored and handled correctly to prevent degradation.
-
Experimental Duration: The effects of BAF inhibition on cell proliferation and gene expression can be time-dependent. Assays conducted over 3 to 7 days are often used to measure effects on cell viability.[1]
Q2: I am observing a phenotype that doesn't seem related to SMARCA2/4 inhibition. How can I confirm the effect is on-target?
To confirm that the observed effects are due to the inhibition of SMARCA2/4, the following experiments are recommended:
-
Rescue Experiments: A powerful method to demonstrate on-target activity is to perform a rescue experiment. For example, in uveal melanoma cells, the forced expression of SOX10 from a BAF-independent promoter was able to rescue the growth inhibition caused by a similar BAF inhibitor.[1]
-
Downstream Target Analysis: Measure the expression of known downstream targets of the BAF complex in your model system. In uveal melanoma, this compound treatment leads to a dose-dependent suppression of SOX10 transcription.[1] Analyzing the mRNA or protein levels of such targets can confirm target engagement.
-
Chromatin Accessibility Assays: Use techniques like ATAC-seq to determine if this compound treatment results in the expected changes in chromatin accessibility at enhancer regions regulated by BAF.[1][2]
-
Use of a Negative Control: If available, a structurally related but inactive compound can be used as a negative control to ensure the observed phenotype is not due to a non-specific chemical effect.
Quantitative Data Summary
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| SMARCA2 | 13.8 |
| SMARCA4 | 26.1 |
Data represent the half-maximal inhibitory concentration from biochemical assays.
Table 2: Cellular Activity of this compound
| Cell Line Context | Assay | IC50 (nM) |
| BRG1-mutant | SMARCA2 Transcriptional Activity | 29.8 |
| BRM-mutant | SMARCA4 Transcriptional Activity | 30.2 |
Data represent the half-maximal inhibitory concentration from cellular transcriptional activity assays.
Table 3: Recommended Concentration Ranges
| Application | Recommended Concentration |
| In Vitro (Cell-based assays) | Up to 1 µM[5] |
| In Vivo (Mouse xenograft models) | Up to 20 mg/kg (daily oral gavage)[5] |
Experimental Protocols
1. Cell Proliferation Assay (e.g., CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate, allowing for a 3 to 7-day incubation period.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 3-fold or 5-fold dilutions. Include a DMSO-only vehicle control.
-
Treatment: Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 3 or 7 days) under standard cell culture conditions.
-
Viability Measurement: On the final day, allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the luminescence values to the vehicle control to determine the relative cell viability. Plot the results to calculate the IC50 value.
2. Western Blot for SOX10 Expression
This protocol can be used to verify the on-target effect of this compound by measuring the protein levels of a downstream target.
-
Cell Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against SOX10 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the SOX10 signal to the loading control to determine the relative change in expression.
Visualizations
Caption: Mechanism of action for this compound in inhibiting the BAF signaling pathway.
Caption: Workflow for troubleshooting unexpected results with this compound.
References
- 1. foghorntx.com [foghorntx.com]
- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
Optimizing FHT-2344 dosage for in vivo cancer models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of FHT-2344 for in vivo cancer models. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, which are the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1][2][3] The BAF complex plays a crucial role in regulating gene expression by controlling chromatin accessibility. In certain cancers, such as uveal melanoma, the BAF complex is essential for maintaining the expression of key lineage-specific transcription factors like SOX10.[1] By inhibiting the ATPase activity of SMARCA4/2, this compound alters chromatin accessibility at the binding sites of these transcription factors, leading to the suppression of their transcriptional programs and subsequently inhibiting cancer cell proliferation and survival.[1][4]
Q2: What are the in vitro potencies of this compound?
A2: this compound demonstrates low nanomolar potency against its targets. The IC50 values for the DNA-dependent ATPase activity of SMARCA4 and SMARCA2 are 26.1 nM and 13.8 nM, respectively.[2][3] In cell-based assays, this compound inhibits the transcriptional activity of SMARCA4 and SMARCA2 with IC50 values of 30.2 nM and 29.8 nM, respectively.[2][3]
Q3: What is the recommended solvent for this compound?
A3: this compound is soluble in DMSO up to 50 mM.[2][3] For in vivo studies, it is crucial to use a well-tolerated vehicle. While the specific vehicle used in published studies is not detailed, a common approach for similar compounds involves initial dissolution in DMSO, followed by dilution in an aqueous vehicle such as a solution containing PEG, Tween 80, and saline or water. It is imperative to perform a vehicle tolerability study prior to initiating efficacy experiments.
Q4: What is the recommended route of administration for in vivo studies?
A4: Published preclinical studies have utilized oral (p.o.) administration for this compound in mouse xenograft models.[5]
Troubleshooting Guide
Q5: We are observing high variability in tumor growth within the same treatment group. What could be the cause?
A5: High variability can stem from several factors:
-
Tumor Cell Implantation Technique: Ensure that the number of viable cells injected is consistent for each animal. Cell viability should be >95% prior to injection. The injection site and depth should also be consistent.
-
Animal Heterogeneity: Differences in the age, weight, and overall health of the animals can contribute to variability. Ensure that animals are age-matched and randomized into treatment groups based on body weight and initial tumor volume.
-
Drug Formulation and Administration: If this compound precipitates out of solution, it can lead to inconsistent dosing. Ensure the formulation is homogenous and stable for the duration of the dosing period. For oral gavage, ensure accurate delivery and minimize stress to the animals.
Q6: We are not observing the expected anti-tumor efficacy with this compound. What are some potential reasons?
A6: A lack of efficacy could be due to several factors:
-
Suboptimal Dosage: The dose might be too low for the specific cancer model being used. While effective doses have been established for the 92-1 uveal melanoma model, other models may require different dosing regimens. A dose-response study is recommended to determine the optimal dose for your model.
-
Drug Metabolism and Exposure: The pharmacokinetic properties of this compound can vary between different mouse strains. It may be necessary to perform a pharmacokinetic study to ensure that adequate drug exposure is being achieved in the plasma and tumor tissue.
-
Model Resistance: The cancer model you are using may not be dependent on the BAF complex for its proliferation and survival. It is important to confirm that the target pathway is active in your chosen cell line.
-
Drug Integrity: Ensure that the this compound compound has not degraded. Store the compound as recommended and verify its purity if there are concerns.
Q7: We are observing signs of toxicity (e.g., significant body weight loss) in our study. What should we do?
A7: While this compound was well-tolerated in the 92-1 xenograft model at doses up to 20 mg/kg, toxicity can be model- or strain-dependent.[5]
-
Reduce the Dose: The most straightforward approach is to reduce the dose.
-
Modify the Dosing Schedule: Consider an intermittent dosing schedule (e.g., dosing every other day, or 5 days on/2 days off) to allow for a recovery period.
-
Evaluate the Vehicle: The vehicle itself can sometimes cause toxicity. A vehicle-only control group is essential to assess this.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical (ATPase Activity) | SMARCA4 | 26.1 |
| SMARCA2 | 13.8 | |
| Cellular (Transcriptional Activity) | SMARCA4 | 30.2 |
| SMARCA2 | 29.8 |
Data sourced from R&D Systems and Tocris Bioscience.[2][3]
Table 2: In Vivo Efficacy of this compound in a 92-1 Uveal Melanoma Xenograft Model
| Dose (mg/kg, daily p.o.) | Treatment Duration (days) | Tumor Growth Inhibition (%) | Body Weight Change |
| 2.2 | 21 | 25 | No significant loss |
| 6.7 | 21 | 92 | No significant loss |
| 20 | 21 | Regression | No significant loss |
Data from a 21-day study in nude mice with 92-1 UM cell xenografts.[5]
Visualizations and Diagrams
Caption: Mechanism of action of this compound in uveal melanoma.
References
- 1. foghorntx.com [foghorntx.com]
- 2. rndsystems.com [rndsystems.com]
- 3. FHT 2344 | Bromodomains | Tocris Bioscience [tocris.com]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
FHT-2344 solubility and stability in experimental buffers
Technical Support Center: FHT-2344
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective allosteric and ATP-competitive inhibitor of the SMARCA2/SMARCA4 ATPases (also known as BRM/BRG1) of the BAF chromatin remodeling complex.[1][2] It has been used in research to investigate the role of these ATPases in cancer biology. This compound has demonstrated the ability to reduce tumor growth in in vivo models.[3][4]
Q2: What is the primary solvent for dissolving this compound?
Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q3: What is the recommended concentration for this compound stock solutions?
It is recommended to prepare stock solutions in the range of 10-20 mM in DMSO.[3]
Q4: How should I store this compound and its stock solutions?
This compound powder and DMSO stock solutions should be stored at -20°C.[1][5][6] The compound is stable for at least four years when stored as a solid at -20°C.[5] To maintain the integrity of the compound, it is advisable to make aliquots of the stock solution to avoid multiple freeze-thaw cycles.[3] It is recommended to use DMSO stocks that have been stored for beyond 3-6 months or have undergone more than two freeze/thaw cycles only after re-testing for activity.[6]
Q5: What is the solubility of this compound in common aqueous buffers like PBS or cell culture media?
Currently, there is limited publicly available data on the solubility and stability of this compound in common experimental aqueous buffers such as PBS, TRIS, or cell culture media. The provided datasheets primarily focus on its solubility in DMSO. Researchers should perform their own solubility and stability tests in their specific buffers of interest before proceeding with experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution into aqueous buffer. | The solubility of this compound in the aqueous buffer is lower than the final desired concentration. | - Perform a pilot solubility test to determine the maximum soluble concentration in your specific buffer. - Try lowering the final concentration of this compound. - Consider if a small percentage of DMSO can be tolerated in your experiment to aid solubility. Always include a vehicle control with the same final DMSO concentration. |
| Inconsistent experimental results. | The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution. The compound may not be stable in the experimental buffer over the duration of the experiment. | - Prepare fresh stock solutions from the solid compound. - Aliquot stock solutions to minimize freeze-thaw cycles.[3] - Perform a stability study to assess the degradation of this compound in your experimental buffer at the relevant temperature and time points. |
| Difficulty dissolving this compound in DMSO. | The compound may require assistance to fully dissolve. | Use gentle heating, sonication, or vortexing to aid dissolution in DMSO.[3] |
Data Summary
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄N₆O₅S₂ | [1] |
| Molecular Weight | 528.6 g/mol | [1][5] |
| CAS Number | 2468058-90-2 | [1] |
| Purity | ≥95% or ≥98% | [1][5] |
Solubility Data for this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | 50 mM (26.43 mg/mL) | [1][2] |
| DMSO | Sparingly soluble: 1-10 mg/mL | [5] |
| DMSO (for stock solutions) | 10-20 mM | [3] |
Stability and Storage of this compound
| Condition | Stability | Reference |
| Solid at -20°C | ≥ 4 years | [5] |
| DMSO Stock at -20°C | Test activity after 3-6 months or >2 freeze/thaw cycles | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out 5.286 mg of this compound (Molecular Weight = 528.6 g/mol ).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Pilot Aqueous Buffer Solubility Assessment
-
Objective: To determine the approximate solubility of this compound in a specific aqueous experimental buffer.
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, TRIS, cell culture medium)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution into the aqueous buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM.
-
Ensure the final concentration of DMSO is kept constant across all dilutions and is at a level tolerated by your experimental system (typically ≤ 0.5%).
-
Include a vehicle control containing the same final concentration of DMSO.
-
Incubate the solutions at the temperature of your intended experiment (e.g., 37°C) for a set period (e.g., 2 hours).
-
Visually inspect for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or LC-MS.
-
The highest concentration that does not show precipitation is the approximate solubility in that buffer under the tested conditions.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Workflow for assessing this compound solubility.
References
Technical Support Center: FHT-2344 Dose-Response Proliferation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing FHT-2344 in cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell proliferation?
A1: this compound is a potent and selective allosteric inhibitor of the SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) ATPases.[1] These ATPases are core components of the BAF (SWI/SNF) chromatin remodeling complex.[2] By inhibiting the ATPase activity of the BAF complex, this compound alters chromatin accessibility at gene-control elements, which can lead to the suppression of key transcription factors required for cancer cell proliferation and survival.[2][3] In sensitive cancer cell lines, such as uveal melanoma, this inhibition can disrupt lineage-specific transcriptional programs, ultimately leading to reduced cell proliferation.[2][4]
Q2: What are the typical IC50 values for this compound in proliferation assays?
A2: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. However, in sensitive cell lines, it is a potent inhibitor with IC50 values in the low nanomolar range. For example, the related compound FHT-1015 has shown absolute IC50 values in the low nanomolar range in uveal melanoma cell lines after 3 days of treatment.[2] this compound itself has biochemical IC50 values of 13.8 nM and 26.1 nM for SMARCA2 and SMARCA4, respectively.[1] In cell-based transcriptional activity assays, the IC50 values were observed to be around 30 nM.[1]
Q3: What is the recommended concentration range to use for a dose-response curve with this compound?
A3: Based on its low nanomolar potency, a good starting point for a dose-response curve would be a wide range covering several orders of magnitude, from picomolar to micromolar concentrations. A typical 10-point, 3-fold serial dilution starting from 1 µM or 10 µM down to the low picomolar range is recommended to capture the full sigmoidal dose-response curve and accurately determine the IC50 value.
Q4: How long should I treat the cells with this compound in a proliferation assay?
A4: The optimal treatment duration can vary between cell lines. It is common to assess cell proliferation at multiple time points, such as 24, 48, and 72 hours, to understand the kinetics of the response.[5] Some studies with similar compounds have shown significant effects after 3 to 7 days of treatment.[2] A 72-hour incubation is often a good starting point for many cell proliferation assays.[6]
Troubleshooting Guide
Problem 1: My dose-response curve is flat, showing no inhibition of proliferation.
-
Possible Cause 1: Cell line is resistant to this compound.
-
Solution: The anti-proliferative effects of this compound are lineage-specific.[2] Confirm from published literature if your cell line is expected to be sensitive to BAF inhibition. Consider testing a known sensitive positive control cell line, such as a uveal melanoma cell line, in parallel.
-
-
Possible Cause 2: Incorrect drug concentration.
-
Solution: Verify the calculations for your serial dilutions. Ensure that the stock solution of this compound was properly dissolved in a suitable solvent like DMSO.[1]
-
-
Possible Cause 3: Insufficient incubation time.
-
Solution: The effects of this compound on proliferation may take time to manifest. Extend the incubation period (e.g., to 96 hours or longer) and perform a time-course experiment to determine the optimal endpoint.
-
Problem 2: The dose-response curve has a very steep or very shallow slope (Hill slope not equal to ~1.0).
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Possible Cause 1: Complex biological mechanism.
-
Solution: A steep slope might indicate cooperativity in the mechanism of action. A shallow slope could suggest multiple binding sites or off-target effects at higher concentrations. While these can be real biological effects, it's important to rule out experimental artifacts.
-
-
Possible Cause 2: Issues with serial dilutions.
-
Solution: Inaccurate pipetting during serial dilutions can distort the shape of the curve.[7] Use calibrated pipettes and ensure thorough mixing at each dilution step. Consider preparing fresh dilutions for each experiment.
-
Problem 3: There is high variability between my replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. When plating, gently mix the cell suspension between pipetting to prevent cells from settling. Pay attention to the "edge effect" in microplates; consider not using the outer wells or filling them with sterile PBS to maintain humidity.
-
-
Possible Cause 2: Inconsistent drug addition.
-
Solution: Add the drug in the same manner and at the same time to all relevant wells. Ensure complete mixing of the drug in the well media without disturbing the cells.
-
-
Possible Cause 3: Contamination.
-
Solution: Inspect the cells under a microscope for any signs of microbial contamination. Perform regular mycoplasma testing on your cell cultures.
-
Problem 4: The bottom of the dose-response curve does not plateau at 0% viability (incomplete inhibition).
-
Possible Cause 1: A subpopulation of cells is resistant.
-
Solution: This may be a true biological effect, indicating that a fraction of the cells is not susceptible to this compound's mechanism of action.
-
-
Possible Cause 2: Drug solubility issues at high concentrations.
-
Solution: Although this compound is soluble in DMSO, it may precipitate in aqueous media at very high concentrations.[1] Check for any visible precipitate in your highest concentration wells.
-
-
Possible Cause 3: Assay limitations.
-
Solution: Some viability assays, like those based on metabolic activity (e.g., MTT, XTT), might not fully reflect cell death and can be influenced by changes in cellular metabolism.[5] Consider using a different assay that directly measures cell number (e.g., cell counting) or cytotoxicity (e.g., LDH release).
-
Data Presentation
Table 1: Biochemical and Cellular Potency of this compound
| Target/Assay | IC50 (nM) |
| SMARCA2 ATPase Activity | 13.8 |
| SMARCA4 ATPase Activity | 26.1 |
| SMARCA2 Transcriptional Activity | 29.8 |
| SMARCA4 Transcriptional Activity | 30.2 |
Data compiled from R&D Systems and Tocris Bioscience product information.[1]
Experimental Protocols
Protocol: Cell Proliferation Assay Using a Resazurin-Based Reagent
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well, clear-bottom, black-walled plates (for fluorescence assays)
-
Resazurin-based cell viability reagent (e.g., alamarBlue™, PrestoBlue™)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Fluorescence plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in their exponential growth phase.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 1,000–10,000 cells per well, to be optimized for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Preparation of this compound Dilutions:
-
Prepare a top concentration of this compound in complete medium (e.g., 2X the final desired highest concentration).
-
Perform a serial dilution (e.g., 1:3 or 1:10) in complete medium to generate a range of concentrations.
-
Include a "vehicle control" with the same concentration of DMSO as the highest this compound concentration.
-
Also, prepare a "no-cell" control with medium only for background subtraction.
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2X this compound dilutions to the corresponding wells containing 100 µL of medium with cells, resulting in a final volume of 200 µL and the desired 1X drug concentrations.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the average background fluorescence from the "no-cell" control wells.
-
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the this compound concentration.
-
Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the SMARCA4/2 ATPase of the BAF complex.
Caption: Workflow for a cell proliferation assay using this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. foghorntx.com [foghorntx.com]
- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. synentec.com [synentec.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Proper storage and handling of FHT-2344
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of FHT-2344, a potent allosteric and ATP-competitive inhibitor of SMARCA2/SMARCA4 ATPases.
Quick Reference Data
The following tables provide a summary of the key technical data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 528.6 g/mol |
| Formula | C₂₃H₂₄N₆O₅S₂ |
| CAS Number | 2468058-90-2 |
| Purity | ≥95% |
Table 2: In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Assay Type |
| SMARCA2 ATPase | 13.8 | Biochemical |
| SMARCA4 ATPase | 26.1 | Biochemical |
| SMARCA2 Transcriptional Activity | 29.8 | Cell-based |
| SMARCA4 Transcriptional Activity | 30.2 | Cell-based |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and selective dual inhibitor of the SMARCA2 and SMARCA4 ATPases, which are the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex. By inhibiting the ATPase activity of this complex, this compound disrupts the regulation of chromatin structure, leading to altered gene expression. This has been shown to suppress the transcription of key oncogenes like SOX10 in certain cancer models, such as uveal melanoma.
2. How should I store this compound?
Both the solid compound and stock solutions of this compound should be stored at -20°C.
3. How do I reconstitute this compound?
This compound is soluble in DMSO up to 50 mM. It is recommended to prepare a concentrated stock solution (e.g., 10-20 mM) in DMSO. For complete dissolution, gentle heating, sonication, or vortexing may be applied.
4. How should I handle the reconstituted this compound solution?
To maintain the integrity of the compound, it is advisable to aliquot the DMSO stock solution into single-use volumes and store them at -20°C. This will help to minimize freeze-thaw cycles. It is recommended to use an aliquot for no more than one freeze-thaw cycle.
5. What is the recommended concentration of this compound for in vitro experiments?
For cellular assays, a concentration of up to 1 µM is recommended. However, the optimal concentration will be cell-line and assay-dependent, so it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
6. What is the recommended dosage for in vivo studies?
In mouse xenograft models of uveal melanoma, daily oral gavage of up to 20 mg/kg has been tested and shown to promote tumor regression.
7. Is there a negative control compound available for this compound?
Yes, FHT-5908 is the recommended negative control for this compound. It is structurally related to this compound but lacks significant inhibitory activity against SMARCA2/4, making it suitable for distinguishing on-target from off-target effects.
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated. What should I do?
-
Potential Cause: The solubility of this compound may have been exceeded in your working solution, or the temperature may have dropped, causing it to crystallize out of solution.
-
Solution:
-
Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the precipitate.
-
If the precipitate persists, it is recommended to prepare a fresh dilution from your stock solution.
-
When preparing working dilutions, ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed levels that could cause toxicity or insolubility.
-
Q2: I am not observing the expected biological activity with this compound. What could be the issue?
-
Potential Causes:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Incorrect Concentration: Errors in dilution calculations can result in a lower than expected final concentration.
-
Cell Line Sensitivity: The cell line you are using may not be sensitive to SMARCA2/4 inhibition.
-
Assay Conditions: The experimental conditions (e.g., incubation time, cell density) may not be optimal for observing the effect of this compound.
-
-
Solutions:
-
Use a fresh aliquot of this compound stock solution that has not undergone multiple freeze-thaw cycles.
-
Double-check all dilution calculations.
-
Verify the expression and dependence of your cell line on SMARCA2/4.
-
Optimize your assay conditions, including performing a time-course and dose-response experiment.
-
Include the negative control, FHT-5908, in your experiments to confirm that the observed effects are specific to SMARCA2/4 inhibition.
-
Q3: I am observing high background or off-target effects in my experiment. How can I address this?
-
Potential Cause: The concentration of this compound being used may be too high, leading to non-specific effects.
-
Solution:
-
Perform a dose-response experiment to determine the lowest effective concentration that gives the desired on-target effect.
-
Use the recommended maximum in vitro concentration of 1 µM as a starting point for your dose-response curve.
-
Always run parallel experiments with the negative control compound, FHT-5908, at the same concentrations as this compound. This will help you to differentiate between on-target and off-target effects.
-
Experimental Protocols
Protocol: Cellular Viability Assay Using this compound
This protocol describes a general procedure for assessing the effect of this compound on the viability of a cancer cell line (e.g., uveal melanoma cell line 92-1) using a resazurin-based assay.
Materials:
-
This compound
-
FHT-5908 (negative control)
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Plate reader capable of measuring fluorescence at 560 nm excitation and 590 nm emission
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of this compound and FHT-5908 in complete culture medium from your DMSO stock solutions. Create a serial dilution to test a range of concentrations (e.g., 1 µM down to 1 nM).
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment:
-
After the incubation period, add 10 µL of resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the fluorescence on a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the no-cell control wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: this compound inhibits the ATPase activity of SMARCA2/4, disrupting chromatin remodeling and gene transcription.
Caption: Workflow for assessing cellular viability in response to this compound treatment.
Selecting appropriate negative controls for FHT-2344 experiments
Welcome to the technical support center for FHT-2344 experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with the potent and selective SMARCA2/SMARCA4 ATPase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, which are the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] By inhibiting the ATPase activity of SMARCA2/4, this compound disrupts the remodeling of chromatin, leading to changes in gene expression. This has been shown to be particularly effective in cancers dependent on specific transcription factors.
Q2: What is the recommended negative control for this compound experiments?
A2: The recommended negative control for this compound is FHT-5908 .[2] FHT-5908 is a structurally related compound that is inactive against SMARCA2/4 ATPases. Using a structurally similar, inactive compound helps to control for any potential off-target effects of the chemical scaffold.
Q3: Why is it critical to use a negative control in my this compound experiments?
A3: Using a negative control is essential to ensure that the observed phenotypic or molecular effects are due to the specific inhibition of SMARCA2/4 by this compound and not due to off-target effects of the compound or the vehicle (e.g., DMSO). An appropriate negative control, like FHT-5908, helps to:
-
Distinguish between on-target and off-target effects.
-
Control for cellular stress responses induced by the introduction of a small molecule.
-
Validate the specificity of the experimental findings.
Q4: What are the typical working concentrations for this compound and FHT-5908 in cell-based assays?
A4: The recommended in vitro concentration for this compound is up to 1 µM.[2][3] The optimal concentration will vary depending on the cell line and the specific assay. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system. FHT-5908 should be used at the same concentration as this compound to ensure a proper comparison.
Experimental Design and Protocols
A crucial aspect of working with this compound is a well-designed experiment that includes appropriate controls. Below is a logical workflow for a typical cell-based experiment.
Caption: Experimental workflow for this compound and negative control treatment.
Protocol: Cell Viability Assay
This protocol outlines a cell viability assay using a reagent like CellTiter-Glo® to assess the cytotoxic or cytostatic effects of this compound.
Materials:
-
Cells of interest
-
Appropriate cell culture medium
-
This compound
-
FHT-5908
-
Vehicle (e.g., sterile DMSO)
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density determined to be in the exponential growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound and FHT-5908 in culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the vehicle, FHT-5908, or this compound.
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).
-
Assay: Equilibrate the plate and its contents to room temperature for 30 minutes. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control to determine the percent viability.
| Treatment | Expected Outcome |
| Vehicle (DMSO) | No significant effect on cell viability (100% viability). |
| FHT-5908 | No significant effect on cell viability. |
| This compound | Dose-dependent decrease in cell viability in sensitive cell lines. |
Protocol: Western Blot for Downstream Target Modulation
This protocol describes how to assess the effect of this compound on the protein levels of a downstream target, such as SOX10, in uveal melanoma cells.[4]
Materials:
-
Cells of interest (e.g., uveal melanoma cell line)
-
6-well plates
-
This compound, FHT-5908, and vehicle
-
RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies (e.g., anti-SOX10, anti-β-actin)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with vehicle, FHT-5908, and this compound at the desired concentration for a specific time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
| Treatment | Expected Outcome on SOX10 Protein Levels (in sensitive cells) |
| Vehicle (DMSO) | Baseline SOX10 expression. |
| FHT-5908 | No significant change in SOX10 expression. |
| This compound | A decrease in SOX10 protein levels.[4] |
Troubleshooting Guide
Caption: Troubleshooting guide for common issues in this compound experiments.
Signaling Pathway
This compound targets the BAF chromatin remodeling complex, which plays a crucial role in regulating gene expression by controlling chromatin accessibility. Inhibition of the ATPase activity of SMARCA2/4 leads to the closing of chromatin at specific gene regulatory regions, such as enhancers, thereby preventing the binding of key transcription factors and subsequent gene transcription.
Caption: Simplified signaling pathway of this compound action.
References
Troubleshooting resistance to FHT-2344 in cancer cell lines
Welcome to the technical support center for FHT-2344, a potent and selective allosteric inhibitor of the SMARCA2 and SMARCA4 ATPases of the BAF chromatin remodeling complex.[1][2][3] This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to the use of this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and allosteric inhibitor of the SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) ATPases, which are core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1][2][3] By inhibiting the ATPase activity of SMARCA2/4, this compound alters the chromatin landscape, leading to changes in gene expression.[1] In sensitive cancer cell lines, such as uveal melanoma and certain hematological malignancies, this results in the suppression of key lineage-specific transcription factors, like SOX10, leading to cell cycle arrest and apoptosis.[1]
Q2: How should I store and handle this compound?
A2: this compound should be stored as a solid at -20°C for long-term stability (≥ 4 years). For experimental use, it is recommended to prepare a stock solution in a suitable solvent like DMSO (soluble up to 50 mM) and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][3]
Q3: What are the expected IC50 values for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound are in the low nanomolar range for the purified SMARCA2 and SMARCA4 ATPases. Cellular IC50 values will vary depending on the cell line, assay duration, and specific experimental conditions. Below is a summary of reported IC50 values.
Data Presentation: this compound Activity
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| SMARCA2 (BRM) ATPase | Biochemical | 13.8 | [2][3] |
| SMARCA4 (BRG1) ATPase | Biochemical | 26.1 | [2][3] |
| BRG1-mutant cell line | Transcriptional Activity | 29.8 | [2][3] |
| BRM-mutant cell line | Transcriptional Activity | 30.2 | [2][3] |
Note: Cellular IC50 values can be influenced by factors such as cell density, passage number, and media composition. It is recommended to perform a dose-response curve for each new cell line and experimental setup.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: Reduced or No Observed Efficacy of this compound
Possible Cause 1: Compound Instability or Incorrect Concentration.
-
Troubleshooting:
-
Ensure proper storage of this compound stock solutions at -20°C in single-use aliquots.
-
Prepare fresh dilutions from the stock for each experiment.
-
Verify the concentration of your stock solution.
-
Possible Cause 2: Intrinsic or Acquired Resistance of the Cell Line.
-
Troubleshooting:
-
Confirm On-Target Resistance: The most well-characterized mechanism of acquired resistance to BAF inhibitors is the emergence of mutations in the drug target itself. A common mutation identified is I1173M in SMARCA4 and the homologous I1143M mutation in SMARCA2.
-
Action: Sequence the SMARCA4 and SMARCA2 genes in your resistant cell population to check for these mutations. Refer to the "Experimental Protocols" section for a mutation detection workflow.
-
-
Investigate Alternative Resistance Mechanisms: If no on-target mutations are found, cells may have developed resistance through the activation of compensatory signaling pathways.
-
Action: Investigate the activation status of common bypass pathways such as the PI3K/Akt and MAPK/ERK pathways. Increased phosphorylation of key proteins in these pathways (e.g., Akt, ERK) may indicate their role in mediating resistance.
-
-
Possible Cause 3: Suboptimal Experimental Conditions.
-
Troubleshooting:
-
Cell Seeding Density: Ensure consistent cell seeding density across experiments, as this can affect the drug-to-cell ratio and influence the apparent IC50.
-
Assay Duration: The effects of this compound on cell viability may be time-dependent. Consider extending the treatment duration (e.g., from 3 to 7 days).
-
Vehicle Control: Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity.
-
Issue 2: Inconsistent Results Between Experiments
Possible Cause 1: Variability in Cell Culture.
-
Troubleshooting:
-
Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift.
-
Cell Health: Regularly monitor cell health and morphology. Ensure cells are in the logarithmic growth phase at the time of treatment.
-
Possible Cause 2: Technical Variability.
-
Troubleshooting:
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of reagents.
-
Edge Effects: To minimize edge effects in multi-well plates, avoid using the outer wells or fill them with media without cells.
-
Experimental Protocols
Generating this compound Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in your parental cell line.
-
Initial Treatment: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in the culture medium. This can be done in a stepwise manner (e.g., 1.5x to 2x increments).
-
Monitor and Expand: Continuously monitor the cells for signs of proliferation. Expand the surviving cell populations at each concentration.
-
Establish Resistant Clones: After several months of continuous culture with increasing drug concentrations, isolate and expand single-cell clones.
-
Confirm Resistance: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
Detection of SMARCA4/2 Resistance Mutations
This workflow outlines the steps to identify potential resistance mutations in the SMARCA4 and SMARCA2 genes.
-
RNA/DNA Isolation: Isolate high-quality genomic DNA or RNA from both the parental and this compound-resistant cell lines.
-
PCR Amplification: If starting from RNA, perform reverse transcription to generate cDNA. Design primers to amplify the regions of SMARCA4 and SMARCA2 that encode the ATPase domains, particularly around codons 1173 (SMARCA4) and 1143 (SMARCA2).
-
Sanger Sequencing or Pyrosequencing:
-
Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing. Analyze the sequencing chromatograms to identify any nucleotide changes that result in amino acid substitutions.
-
Pyrosequencing: For a more targeted and quantitative approach, design a pyrosequencing assay specifically to detect the I1173M (SMARCA4) and I1143M (SMARCA2) mutations.
-
-
Data Analysis: Compare the sequences from the resistant cells to those of the parental cells to identify any acquired mutations.
Assessing Downstream Effects of this compound
A. Chromatin Accessibility (ATAC-seq)
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Cell Treatment: Treat sensitive and resistant cell lines with this compound or vehicle control for a specified time (e.g., 4-24 hours).
-
Nuclei Isolation: Harvest the cells and isolate intact nuclei.
-
Tagmentation: Perform tagmentation on the isolated nuclei using a hyperactive Tn5 transposase to simultaneously fragment accessible chromatin and ligate sequencing adapters.
-
Library Preparation and Sequencing: Purify the tagmented DNA, amplify it via PCR, and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of open chromatin. Compare the chromatin accessibility profiles between this compound-treated and control cells to identify changes in enhancer and promoter accessibility.
B. Gene Expression Analysis (qRT-PCR)
-
Cell Treatment and RNA Isolation: Treat cells as described for ATAC-seq and isolate total RNA.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for downstream target genes of the BAF complex, such as SOX10 in uveal melanoma. Use appropriate housekeeping genes for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method to determine the effect of this compound on target gene transcription.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound in sensitive cancer cells.
Troubleshooting Workflow for this compound Resistance
Caption: A logical workflow for troubleshooting resistance to this compound.
Experimental Workflow for Investigating Resistance
References
- 1. Pyrosequencing protocol using a universal biotinylated primer for mutation detection and SNP genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Troubleshooting ATAC-seq, CUT&Tag, ChIP-seq & More - Expert Epigenomic Guide | AccuraScience [accurascience.com]
- 3. Pyrosequencing protocol using a universal biotinylated primer for mutation detection and SNP genotyping | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Cell Viability Assays with FHT-2344 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FHT-2344 in cell viability and apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases.[1][2] These are the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] By inhibiting these ATPases, this compound alters chromatin accessibility at gene regulatory elements, which can lead to the suppression of key transcription factors and their downstream targets, ultimately inhibiting the proliferation of certain cancer cells.[2][3]
Q2: What are the expected effects of this compound on cancer cell lines in vitro?
This compound has been shown to inhibit the proliferation of various cancer cell lines, with particular sensitivity observed in uveal melanoma and some hematological cancer cell lines.[1][4] The response to this compound is dose-dependent, and in sensitive cell lines, it can induce apoptosis.[3]
Q3: Which cell viability assays are recommended for use with this compound?
Luminescence-based assays that measure ATP levels, such as CellTiter-Glo®, have been successfully used to assess the effect of this compound and related compounds on cell viability.[1][2] For determining the mechanism of cell death, apoptosis assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry are recommended.[1][3]
Q4: Are there any known issues with using colorimetric assays like MTT with this compound?
While there is no specific data on this compound interfering with the MTT assay, it is a possibility that should be considered. The MTT assay measures metabolic activity, and compounds that alter cellular metabolism can lead to an over- or underestimation of cell viability.[5] It is always recommended to validate findings from an MTT assay with an alternative method, such as an ATP-based assay or direct cell counting.
Q5: What is the recommended treatment duration for this compound in cell viability assays?
The optimal treatment duration can vary between cell lines. Published studies with related compounds have used incubation times ranging from 3 to 7 days for cell viability assays.[1][2] It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a cell viability assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Edge effects in the microplate | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
| Compound precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent. |
| Incomplete mixing of assay reagents | Ensure thorough but gentle mixing of the assay reagent with the cell culture medium in each well. |
Problem 2: Unexpected U-shaped dose-response curve (higher viability at high concentrations).
| Possible Cause | Troubleshooting Step |
| Compound interference with assay signal | This compound at high concentrations might directly interact with the assay reagent. Run a cell-free control with the compound and the assay reagent to check for any direct chemical reaction. |
| Compound precipitation scattering light | Precipitated compound can interfere with absorbance readings in colorimetric assays. Visually inspect the wells and consider using a luminescence or fluorescence-based assay that is less susceptible to this artifact. |
| Off-target effects at high concentrations | High concentrations of a compound can have off-target effects that may lead to unexpected cellular responses. It is important to use a concentration range that is relevant to the compound's IC50. |
Problem 3: Low signal or no response to this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to this compound | Confirm that your cell line is expected to be sensitive to SMARCA4/2 inhibition. Cell lines that are not dependent on these ATPases may not show a response. |
| Sub-optimal treatment duration | The effect of this compound on cell viability may take several days to become apparent. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal time point. |
| Incorrect compound concentration | Verify the concentration of your this compound stock solution. Perform a dose-response experiment with a wide range of concentrations. |
| Degradation of this compound | Ensure proper storage of the this compound stock solution as recommended by the manufacturer. |
Data Presentation
Table 1: In Vitro Activity of this compound and Related SMARCA4/2 Inhibitors
| Compound | Target | Biochemical IC50 (nM) |
| This compound | SMARCA4 ATPase | 26 |
| SMARCA2 ATPase | 13 | |
| FHT-1015 | SMARCA4 ATPase | 4 |
| SMARCA2 ATPase | 5 | |
| FHT-185 | SMARCA4 ATPase | 6.04 |
| SMARCA2 ATPase | 2.54 |
Data compiled from Foghorn Therapeutics.[1]
Experimental Protocols
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 500 cells per well and incubate for 24 hours.
-
Compound Treatment: Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 7 days.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in an amount equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined optimal time.
-
Cell Harvesting:
-
Collect the cell culture medium (containing floating cells).
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Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualization
Caption: this compound inhibits SMARCA4/2, leading to chromatin inaccessibility and reduced gene expression.
Caption: A typical experimental workflow for assessing cell viability after this compound treatment.
Caption: A decision tree for troubleshooting unexpected results in cell viability assays.
References
- 1. foghorntx.com [foghorntx.com]
- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in FHT-2344 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving the SMARCA2/4 ATPase inhibitor, FHT-2344.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, which are the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] By inhibiting the ATPase activity of SMARCA2/4, this compound alters chromatin accessibility at specific genomic loci, leading to changes in gene expression.[3] In uveal melanoma, for example, this results in the suppression of key lineage-specific transcription factors like SOX10.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound should be stored as a solid at -20°C.[1] For experimental use, it is recommended to prepare a stock solution in DMSO, up to 50 mM.[1] To minimize degradation, it is advisable to aliquot the DMSO stock solution and store it at -20°C. Avoid repeated freeze-thaw cycles. Studies on other compounds stored in DMSO suggest that stability is generally good, but can be affected by water content and prolonged storage at room temperature.[4][5][6][7]
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to be highly selective for SMARCA2/4 ATPases. It did not show significant inhibition of the related SNF2-family ATPase, CHD4, at concentrations up to 200 µM.[8] Furthermore, in a broad panel of ATPases, this compound exhibited minimal binding to other ATPases, indicating a high degree of selectivity.[9][10] However, as with any small molecule inhibitor, using the lowest effective concentration is recommended to minimize the potential for off-target effects.[11]
Troubleshooting Guides
Issue 1: High Variability in In Vitro ATPase Activity Assays (e.g., ADP-Glo™)
| Potential Cause | Troubleshooting Steps |
| Compound Interference with Luciferase | While direct interference of this compound with luciferase has not been reported, some small molecules can inhibit luciferase enzymes.[12][13][14] To test for this, run a control with the highest concentration of this compound in the absence of the target ATPase to see if it affects the luciferase signal. If interference is observed, consider using an alternative, non-luciferase-based ATPase assay. |
| Inaccurate Serial Dilutions | Inconsistent pipetting during serial dilutions is a common source of variability. Ensure pipettes are properly calibrated. When preparing dilutions, mix each step thoroughly by vortexing before proceeding to the next. Use fresh pipette tips for each dilution to avoid carryover.[15][16][17][18] |
| Suboptimal Reagent Concentrations | Ensure that the ATP concentration in the assay is appropriate for the kinase and the inhibitor being tested. The ADP-Glo™ assay is compatible with a broad range of ATP concentrations.[19] |
| Reagent Instability | Prepare fresh reagents as recommended by the manufacturer. Aliquot and store reagents properly to avoid degradation from multiple freeze-thaw cycles.[20] |
| Low Luminescence Signal | This may indicate low enzyme activity. Ensure the kinase is active and consider optimizing the reaction temperature and incubation time. Degraded ATP can also lead to low signal, so use fresh ATP stock.[20] |
| High Background Luminescence | This can be caused by ATP contamination in reagents or the use of old or repeatedly frozen-thawed ATP stocks. Using fresh, high-quality reagents can help minimize background.[20] |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., CellTiter-Glo®)
| Potential Cause | Troubleshooting Steps |
| Variable Cell Seeding Density | Inconsistent cell numbers per well will lead to significant variability. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for plating. Consider performing a cell count for each experiment. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Incomplete Cell Lysis | For ATP-based viability assays like CellTiter-Glo®, complete cell lysis is crucial for accurate measurement. Ensure adequate mixing after adding the reagent, for example, by using an orbital shaker for 2 minutes.[21] |
| Compound Interference with Luciferase | As with the ATPase assay, it is possible for compounds to interfere with the luciferase reaction.[12][13][14] Run a control with this compound in a cell-free system to assess for any direct effects on the assay chemistry. |
| Precipitation of this compound | At higher concentrations, this compound may precipitate in aqueous cell culture media. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with the cells. |
| High Variation Between Replicates | Uneven plating of clumpy or small cells can lead to high variability. Ensure a single-cell suspension before plating. Settling of cells in the reservoir during plating can also cause uneven distribution.[22] |
Issue 3: Variability in Gene Expression Analysis (qRT-PCR)
| Potential Cause | Troubleshooting Steps |
| RNA Degradation | Work in an RNase-free environment and use appropriate reagents for RNA extraction and storage. Assess RNA integrity using a method like gel electrophoresis or a Bioanalyzer before proceeding with cDNA synthesis. |
| Poor Primer/Probe Design | Ensure that primers are specific to the target gene (e.g., SOX10) and do not form primer-dimers. Validate primer efficiency through a standard curve analysis.[23] |
| Inconsistent Reverse Transcription | The efficiency of reverse transcription can vary. Use a consistent amount of high-quality RNA for each reaction and ensure all samples are processed in the same batch to minimize variability. |
| Inhibitors in the Sample | Contaminants from the RNA extraction process can inhibit the PCR reaction. If inhibition is suspected, try diluting the cDNA template.[23] |
| Incorrect Data Normalization | Use validated housekeeping genes that are not affected by this compound treatment for normalization. It is recommended to test multiple housekeeping genes to find the most stable one for your experimental system. |
Issue 4: Challenges in Chromatin Accessibility Assays (ATAC-seq)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Tagmentation | The ratio of Tn5 transposase to nuclei is critical. Titrate the amount of transposase to achieve the desired fragment size distribution. Too much transposase can lead to over-digestion, while too little will result in insufficient tagmentation.[24] |
| High Mitochondrial DNA Contamination | ATAC-seq libraries can have high levels of mitochondrial DNA. This can be addressed computationally by filtering out mitochondrial reads during data analysis.[25] |
| Variability in Library Preparation | Consistency in library preparation, including PCR amplification cycles, is important. Over-amplification can introduce bias. Perform qPCR to determine the optimal number of PCR cycles for each library. |
| Inconsistent Peak Calling | Use a consistent and appropriate peak-calling algorithm and parameters for all samples being compared. Visual inspection of peaks in a genome browser is recommended to validate the results.[25][26] |
| Batch Effects | If possible, process all samples for a given comparison in the same batch to minimize technical variability. If batch processing is not feasible, include common reference samples in each batch to help with normalization. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | IC50 (nM) | Reference |
| SMARCA2 | ATPase Activity | 13.8 | [1][2] |
| SMARCA4 | ATPase Activity | 26.1 | [1][2] |
| SMARCA2 Transcriptional Activity (in SMARCA4-mutant cells) | Luciferase Reporter | 29.8 | [8] |
| SMARCA4 Transcriptional Activity (in SMARCA2-mutant cells) | Luciferase Reporter | 30.2 | [8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 528.6 g/mol | [1] |
| Formula | C23H24N6O5S2 | [1] |
| Solubility in DMSO | Up to 50 mM | [1] |
| Storage | -20°C | [1] |
Experimental Protocols
A detailed methodology for key experiments is provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Protocol 1: SMARCA2/4 ATPase Activity Assay (ADP-Glo™)
This protocol is adapted from the manufacturer's instructions and published literature.[3]
-
Reagent Preparation : Prepare this compound serial dilutions in DMSO. Further dilute in assay buffer to the desired final concentrations. Prepare recombinant SMARCA2 or SMARCA4 enzyme and ATP in assay buffer.
-
Kinase Reaction : In a 384-well plate, add the enzyme, this compound (or DMSO vehicle control), and initiate the reaction by adding ATP.
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Incubation : Incubate the plate at the optimal temperature and time for the enzyme.
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Reaction Termination : Add ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to the DMSO control and plot the results to determine the IC50 value.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol is a standard procedure for assessing cell viability.[21]
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound (and a DMSO vehicle control) and incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition : Equilibrate the plate to room temperature and add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Cell Lysis : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to the DMSO control and plot a dose-response curve to determine the IC50 value.
Mandatory Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. Analytical Approaches for ATAC-seq Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 10. biorxiv.org [biorxiv.org]
- 11. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 12. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Serial dilution – ANACC Methods and Materials [research.csiro.au]
- 18. youtube.com [youtube.com]
- 19. promega.com [promega.com]
- 20. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. RT-PCR Troubleshooting [sigmaaldrich.com]
- 24. Redirecting [linkinghub.elsevier.com]
- 25. Analytical Approaches for ATAC-seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. How to Interpret ATAC-Seq Data - CD Genomics [cd-genomics.com]
Establishing effective FHT-2344 treatment duration
FHT-2344 Technical Support Center
This technical support resource provides researchers, scientists, and drug development professionals with essential information for establishing the effective treatment duration of the novel, selective MEK1/2 inhibitor, this compound. The following guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Disclaimer: this compound is a fictional compound presented for illustrative purposes. The experimental protocols, data, and troubleshooting advice are based on established methodologies for characterizing kinase inhibitors in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1 and ERK2, leading to the downregulation of a key signaling pathway that promotes cell proliferation and survival in many cancer types.
Q2: How do I determine the optimal starting concentration for my in vitro experiments?
A2: The optimal concentration is cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the biological response). A typical starting range for a first experiment would be from 1 nM to 10 µM. See the data in Table 1 for examples in common cancer cell lines.
Q3: How can I confirm that this compound is active in my chosen cell model?
A3: The most direct method to confirm target engagement is to measure the levels of phosphorylated ERK (p-ERK) via Western blot. A significant reduction in p-ERK levels after a short treatment period (e.g., 1-4 hours) indicates that this compound is effectively inhibiting its target, MEK.
Q4: What is a typical treatment duration to observe a phenotypic effect like decreased cell viability?
A4: The time required to observe a phenotypic effect is generally longer than the time to observe target modulation. While p-ERK inhibition can be seen in a few hours, effects on cell proliferation or viability typically require 48 to 72 hours of continuous exposure to the compound. A time-course experiment is essential to determine the optimal endpoint for your specific assay and cell line (see Table 2).
Q5: How should this compound be stored and handled?
A5: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For experiments, prepare a stock solution in DMSO (e.g., 10 mM) and store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing dilutions for cell culture, ensure the final DMSO concentration in the media is consistent across all conditions and typically does not exceed 0.1%.
Troubleshooting Guide
Issue: I am not observing the expected decrease in cell viability after this compound treatment.
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Possible Cause 1: Sub-optimal Compound Concentration.
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Solution: Perform a dose-response experiment to determine the IC50 value in your specific cell line. Treat cells with a range of concentrations (e.g., 8-10 points in a semi-log dilution series) for 72 hours before assessing viability.
-
-
Possible Cause 2: Insufficient Treatment Duration.
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Solution: The effect of MEK inhibition on cell viability is often not immediate. Conduct a time-course experiment, treating cells with a fixed concentration of this compound (e.g., at the IC50 or 10x IC50) and measuring viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
-
-
Possible Cause 3: Your Cell Model is Not Dependent on the MAPK/ERK Pathway.
-
Solution: Before extensive viability experiments, confirm that the MAPK/ERK pathway is active in your untreated cells by checking for baseline levels of p-ERK via Western blot. If the pathway is not active, or if the cells have resistance mechanisms, this compound may not have a significant effect.
-
Issue: I am seeing a reduction in p-ERK levels, but no effect on cell proliferation.
-
Possible Cause 1: Pathway Redundancy or Feedback Loops.
-
Solution: Some cell lines can adapt to MEK inhibition by activating parallel survival pathways (e.g., PI3K/AKT). Consider investigating the status of other key signaling nodes. Combination therapies may be required to achieve a cytotoxic effect.
-
-
Possible Cause 2: The Effect is Cytostatic, Not Cytotoxic.
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Solution: this compound may be halting cell cycle progression rather than inducing cell death. Assess markers of cell cycle arrest (e.g., p21, p27) or perform a cell cycle analysis using flow cytometry to investigate this possibility.
-
Data Presentation
Table 1: this compound Dose-Response in Various Cancer Cell Lines Cell viability was assessed after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| A375 | Melanoma (BRAF V600E) | 8 |
| HT-29 | Colorectal (BRAF V600E) | 15 |
| HCT116 | Colorectal (KRAS G13D) | 55 |
| Panc-1 | Pancreatic (KRAS G12D) | 250 |
Table 2: Time-Course of p-ERK Inhibition by this compound in A375 Cells Cells were treated with 100 nM this compound. p-ERK levels were quantified relative to total ERK and normalized to the untreated control (T=0).
| Treatment Duration | Relative p-ERK Level (%) |
|---|---|
| 0 hours | 100 |
| 1 hour | 12 |
| 4 hours | 5 |
| 8 hours | 7 |
| 24 hours | 21 |
Experimental Protocols
Protocol 1: Determining Cell Viability using a Luminescent Assay (e.g., CellTiter-Glo®)
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Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Also, prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing media from the cells and add 100 µL of the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the luminescent cell viability reagent to each well.
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Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing p-ERK Inhibition by Western Blot
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Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound at the desired concentration for various time points (e.g., 0, 1, 4, 8, 24 hours).
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Cell Lysis: Aspirate the media and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
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Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply an ECL substrate.
-
Imaging: Image the blot using a chemiluminescence detection system.
-
Stripping and Re-probing: To normalize, strip the membrane and re-probe with an antibody for total ERK or a loading control like GAPDH or β-actin.
Visualizations
Caption: this compound inhibits the MAPK pathway by targeting MEK1/2.
Caption: Workflow for establishing this compound treatment duration.
Validation & Comparative
FHT-2344 vs. The Field: A Comparative Guide to SMARCA4/2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FHT-2344, a dual SMARCA4/SMARCA2 inhibitor, against other emerging molecules targeting these key chromatin remodelers. This document summarizes key preclinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of these compounds for therapeutic development.
The SWI/SNF chromatin remodeling complex, of which SMARCA4 (BRG1) and SMARCA2 (BRM) are the core ATPase subunits, plays a critical role in regulating gene expression. Mutations and loss of function in SMARCA4 are implicated in a variety of cancers, creating a dependency on the paralog SMARCA2 for cell survival. This synthetic lethal relationship has spurred the development of a new class of targeted therapies aimed at inhibiting or degrading these proteins. This guide focuses on this compound and compares its performance with other notable SMARCA4/2 inhibitors and SMARCA2-selective degraders in preclinical development.
At a Glance: this compound and its Competitors
This compound is a potent, orally bioavailable dual inhibitor of the ATPase activity of both SMARCA4 and SMARCA2. It is being investigated for its therapeutic potential in cancers with specific dependencies on the SWI/SNF complex. The competitive landscape includes dual inhibitors, selective inhibitors of SMARCA2, and targeted protein degraders of SMARCA2.
Quantitative Data Summary
The following tables provide a comparative summary of the key preclinical data for this compound and other SMARCA4/2-targeting compounds.
Table 1: Biochemical Potency of SMARCA4/2 Inhibitors and Degraders
| Compound | Target(s) | Mechanism | IC50 / DC50 (nM) | Assay Type |
| This compound | SMARCA4/2 | Dual Inhibitor | SMARCA4: 26.1, SMARCA2: 13.8 | ADP-Glo Biochemical Assay |
| FHD-286 | SMARCA4/2 | Dual Inhibitor | Data not publicly available | Biochemical Assay |
| LY4050784 (FHD-909) | SMARCA2 | Selective Inhibitor | >30-fold selectivity for SMARCA2 over SMARCA4 | Biochemical Assay |
| HD-10991 | SMARCA2 | Selective Inhibitor | Single-digit nM | Biochemical Assay |
| HD-11030 | SMARCA2 | Selective Inhibitor | Single-digit nM | Biochemical Assay |
| PRT3789 | SMARCA2 | Selective Degrader | DC50 (SMARCA2): <1-21, DC50 (SMARCA4): ~100-830 | HiBiT Cellular Assay |
| PFI-3 | SMARCA2/4 Bromodomain | Bromodomain Inhibitor | Kd (SMARCA2/4): 55-110 | BROMOScan |
Table 2: Cellular Activity of SMARCA4/2 Inhibitors and Degraders
| Compound | Cell Line(s) | IC50 / DC50 (nM) | Assay Type |
| This compound | BRG1-mutant & BRM-mutant cell lines | SMARCA4 activity: 30.2, SMARCA2 activity: 29.8 | Luciferase Reporter Assay |
| FHD-286 | AML cell lines | Sub-cytoreductive doses effective | Cell Viability/Differentiation Assays |
| LY4050784 (FHD-909) | SMARCA4-deficient NSCLC and ovarian carcinoma cell lines | Potent anti-proliferative activity | Cell Proliferation Assay |
| HD-10991 | Melanoma and NSCLC cell lines | Data not publicly available | CellTiter-Glo Assay |
| HD-11030 | Melanoma and NSCLC cell lines | Data not publicly available | CellTiter-Glo Assay |
| PRT3789 | SMARCA4-deficient human lung cancer cells (NCI-H1693) | IC50: 2.2 | Anti-proliferative Assay |
| PFI-3 | SMARCA4-deficient lung cancer cell lines | No significant anti-proliferative effect | Cell Viability Assay |
Table 3: In Vivo Efficacy of SMARCA4/2 Inhibitors and Degraders
| Compound | Xenograft Model | Dosing Regimen | Efficacy |
| This compound | Uveal Melanoma (92-1 cell line) | 2.2 - 20 mg/kg, daily, oral | Dose-dependent tumor growth inhibition; regression at 20 mg/kg.[1] |
| FHD-286 | AML and Uveal Melanoma xenograft and PDX models | Well-tolerated doses | Robust efficacy |
| LY4050784 (FHD-909) | SMARCA4-null xenograft models | Not specified | Significant tumor regression |
| HD-10991 | SMARCA4-mutant xenograft models (SK-MEL-5, A549) | Oral administration | Dose-dependent tumor growth arrest and regression.[2] |
| HD-11030 | SMARCA4-mutant xenograft models (SK-MEL-5, A549) | Oral administration | Dose-dependent tumor growth arrest and regression.[2] |
| PRT3789 | SMARCA4-deficient human lung cancer xenografts (NCI-H1793) | 100 mg/kg, s.c., q3d | Reduced tumor volume. |
Table 4: Pharmacokinetic Parameters of SMARCA4/2 Inhibitors and Degraders
| Compound | Species | Key PK Parameters |
| This compound | Mice | Improved ADME properties over earlier compounds.[1] |
| FHD-286 | Not specified | Orally available |
| LY4050784 (FHD-909) | Not specified | Orally available |
| HD-10991 | Not specified | Favorable pharmacokinetic profiles for oral administration.[2] |
| HD-11030 | Not specified | Favorable pharmacokinetic profiles for oral administration.[2] |
| PRT3789 | Mice, Rats, Dogs, Cynomolgus Monkeys | Favorable pharmacokinetic properties in vivo. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used to evaluate these compounds, the following diagrams are provided.
Caption: Mechanism of SMARCA4/2 Inhibition.
Caption: Preclinical Drug Discovery Workflow.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparison of this compound and other SMARCA4/2 inhibitors.
Biochemical ATPase Assay (ADP-Glo™ Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the ATPase activity of SMARCA4 and SMARCA2.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during an enzymatic reaction. The amount of ADP is proportional to the enzyme activity.
Protocol:
-
Reaction Setup: Recombinant full-length SMARCA4 or SMARCA2 enzyme is incubated with a DNA substrate and ATP in a kinase reaction buffer.
-
Compound Addition: A serial dilution of the test compound (e.g., this compound) is added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Detection: Luminescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the effect of a compound on the viability of cancer cell lines.
Principle: The CellTiter-Glo® Assay quantifies the amount of ATP present, which indicates the presence of metabolically active, viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., uveal melanoma, NSCLC) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Luminescence Measurement: Luminescence is measured using a luminometer.
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
Uveal Melanoma Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a test compound.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the test compound on tumor growth is then monitored.
Protocol:
-
Cell Implantation: A suspension of human uveal melanoma cells (e.g., 92-1) is subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The test compound (e.g., this compound) is administered, typically orally, at various doses and schedules (e.g., daily).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Body Weight Monitoring: Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Pharmacokinetic (PK) Studies in Mice
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a test compound.
Protocol:
-
Compound Administration: The test compound is administered to mice via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
-
Blood Sampling: Blood samples are collected at various time points post-administration from a suitable site (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).
-
Pharmacokinetic Parameter Calculation: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using non-compartmental analysis.
Conclusion
This compound demonstrates potent dual inhibition of SMARCA4 and SMARCA2 with promising in vivo anti-tumor activity in preclinical models of uveal melanoma. The landscape of SMARCA4/2-targeted therapies is diverse, with both dual inhibitors and selective inhibitors/degraders showing significant potential. Selective SMARCA2 inhibitors and degraders like LY4050784 and PRT3789, respectively, offer the potential for a wider therapeutic window by sparing SMARCA4 in healthy tissues. The choice between a dual inhibitor and a selective agent will likely depend on the specific cancer type and its underlying genetic dependencies. The data and protocols presented in this guide are intended to provide a valuable resource for the research community to objectively evaluate and compare these promising new cancer therapeutics. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and safety of these different approaches.
References
A Preclinical and Clinical Showdown: FHT-2344 vs. IDE196 in Uveal Melanoma
In the landscape of targeted therapies for uveal melanoma, two distinct molecules, FHT-2344 and IDE196 (darovasertib), are showing promise through different mechanisms of action. This compound, a preclinical candidate, targets the BAF chromatin remodeling complex, while IDE196, a clinical-stage drug, inhibits protein kinase C (PKC). This guide provides an objective comparison of their performance in uveal melanoma models based on available experimental data, offering insights for researchers and drug development professionals.
Mechanism of Action: Targeting Different Nodes in Uveal Melanoma Pathogenesis
This compound: Epigenetic Regulation Through BAF Inhibition
This compound is a potent and selective inhibitor of the SMARCA2 and SMARCA4 ATPases, the core catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex. In uveal melanoma, the BAF complex plays a crucial role in maintaining the expression of key lineage-specific transcription factors, such as SOX10 and MITF, which are essential for tumor cell proliferation and survival. By inhibiting the ATPase activity of SMARCA2/4, this compound alters chromatin accessibility at enhancer regions, leading to reduced occupancy of these master transcription factors and subsequent downregulation of their target genes. This ultimately triggers cell cycle arrest and apoptosis in uveal melanoma cells.
IDE196 (Darovasertib): Disrupting GNAQ/GNA11 Signaling via PKC Inhibition
A significant majority of uveal melanomas are driven by activating mutations in the GNAQ or GNA11 genes. These mutations lead to the constitutive activation of the Protein Kinase C (PKC) signaling pathway, which in turn promotes cell growth and proliferation through downstream effectors like the MAPK pathway. IDE196 is a selective inhibitor of PKC, directly targeting this key oncogenic driver. By blocking PKC, IDE196 aims to halt the aberrant signaling cascade and induce tumor cell death.
Preclinical Performance: A Look at the In Vitro and In Vivo Data
While direct head-to-head preclinical studies are limited, available data for this compound and a related compound, FHT-1015, demonstrate potent anti-tumor activity in uveal melanoma models. IDE196 has also been evaluated in preclinical settings, leading to its advancement into clinical trials.
In Vitro Efficacy
| Compound | Target | Assay | Cell Line(s) | Key Findings | Reference |
| This compound | SMARCA2/SMARCA4 ATPase | ATPase Activity | - | IC50: 13.8 nM (SMARCA2), 26.1 nM (SMARCA4) | |
| Transcriptional Activity | BRG1-mutant & BRM-mutant cell lines | - | IC50: 29.8 nM (SMARCA2), 30.2 nM (SMARCA4) | ||
| FHT-1015 (related to this compound) | SMARCA2/SMARCA4 ATPase | Cell Viability (CellTiter-Glo) | 92-1, OMM2.5, MEL270, MP41 | Potent inhibition of cell viability (IC50 values not specified) | |
| Cell Cycle Analysis | 92-1 | 100 nM FHT-1015 induced G2/M arrest | |||
| Apoptosis Assay (Annexin V) | 92-1 | Dose-dependent increase in apoptosis | |||
| IDE196 | PKC | Cell Cycle Analysis | 92-1 | 1 µM IDE196 induced G1 arrest |
Note: FHT-1015 is a tool compound from the same series as this compound with similar in vitro activity but lacks favorable in vivo properties.
In Vivo Efficacy in Uveal Melanoma Xenograft Models
This compound has demonstrated significant dose-dependent anti-tumor activity in a uveal melanoma xenograft mouse model.
| Compound | Model | Dosing | Key Findings | Reference |
| This compound | 92-1 UM cell line xenograft in nude mice | 2.2 mg/kg daily (oral) | 25% Tumor Growth Inhibition (TGI) | |
| 6.7 mg/kg daily (oral) | 92% TGI | |||
| 20 mg/kg daily (oral) | Tumor regression |
The in vivo efficacy of this compound correlated with the suppression of the transcription factor SOX10 in the tumor tissue. The treatment was well-tolerated with no significant body weight loss in the animals.
Clinical Performance: IDE196 in Metastatic Uveal Melanoma
IDE196 has advanced to clinical trials, showing promising results in patients with metastatic uveal melanoma (MUM), a population with a high unmet medical need.
| Trial Phase | Treatment | Patient Population | Key Efficacy Data | Reference |
| Phase 1/2 | IDE196 Monotherapy | Predominantly 2L/3L and heavily pre-treated MUM | 1-Year Overall Survival (OS) Rate: 57% Median OS: 13.2 months | |
| Phase 1/2 | IDE196 + Crizotinib | Heavily pre-treated MUM | Disease Control Rate (DCR): 100% (16/16 patients showed tumor shrinkage) Overall Response Rate (ORR): 31% (confirmed Partial Response) | |
| Phase 2 | IDE196 + Crizotinib | First-line MUM (HLA-A*02:01 negative) | Confirmed ORR: 45% (in patients receiving 300 mg IDE196 BID + 200 mg crizotinib BID) | |
| Phase 2 | IDE196 + Binimetinib | MUM | 2 partial responses out of 9 evaluable patients (22%) |
The combination of IDE196 with the c-MET inhibitor crizotinib is based on the rationale that c-MET signaling can be a resistance mechanism to PKC inhibition.
Experimental Protocols
This compound In Vivo Xenograft Study
-
Animal Model: 6-7 week old female nude mice.
-
Cell Line: 92-1 uveal melanoma cells were xenografted into the mice.
-
Treatment: Mice were dosed daily with this compound via oral gavage at concentrations of 2.2, 6.7, and 20 mg/kg, or with a vehicle control.
-
Duration: The study was conducted for 21 days.
-
Endpoints: Tumor volume was measured to determine tumor growth inhibition and regression. Animal body weight was monitored to assess tolerability. Pharmacodynamic biomarkers, such as SOX10 expression in the tumor, were also analyzed.
IDE196 Clinical Trial (Phase 2, IDE196 + Crizotinib)
-
Trial Design: A multicenter, open-label Phase 2 basket trial (NCT03947385) evaluating the safety and antitumor activity of darovasertib in patients with solid tumors harboring GNAQ or GNA11 mutations.
-
Patient Population: Patients with metastatic uveal melanoma, including a cohort for first-line treatment. Key inclusion criteria included measurable disease and an ECOG performance status of 0 or 1.
-
Treatment: Patients received IDE196 (darovasertib) at a dose of 300 mg twice daily in combination with crizotinib at a dose of 200 mg twice daily.
-
Endpoints: The primary endpoint was Overall Response Rate (ORR) determined by RECIST v1.1 criteria. Other endpoints included Disease Control Rate (DCR) and Progression-Free Survival (PFS).
Visualizing the Pathways and Processes
A Tale of Two Targets: A Comparative Analysis of FHT-2344 and Selumetinib in Cancer Therapy
For Immediate Publication
Cambridge, MA – November 20, 2025 – In the landscape of targeted cancer therapy, two molecules, FHT-2344 and Selumetinib, represent distinct and compelling strategies for halting tumor progression. While both are potent inhibitors, they engage with fundamentally different cellular machinery, offering unique therapeutic opportunities. This guide provides a detailed comparative analysis of this compound, a novel inhibitor of the BAF chromatin remodeling complex, and Selumetinib, an established MEK1/2 inhibitor, with a focus on their mechanisms, preclinical efficacy, and the experimental frameworks used to evaluate them.
At a Glance: this compound vs. Selumetinib
| Feature | This compound | Selumetinib |
| Target | SMARCA2/SMARCA4 ATPases of the BAF complex[1][2] | MEK1 and MEK2[3][4] |
| Mechanism of Action | Allosteric and ATP-competitive inhibition of chromatin remodeling[1][2] | Non-ATP-competitive inhibition of the MAPK/ERK signaling pathway[3][5] |
| Therapeutic Approach | Epigenetic modulation, targeting transcription factor-dependent cancers[6][7] | Signal transduction inhibition, targeting pathways with aberrant activation[8][9] |
| Preclinical Efficacy | Dose-dependent tumor growth inhibition in uveal melanoma xenograft models[10] | Inhibition of tumor growth in various cancer models, including melanoma[11][12] |
| Clinical Status | Preclinical[10] | FDA-approved for neurofibromatosis type 1 (NF1)[13][14] |
Delving into the Mechanisms: Reshaping the Genome vs. Silencing a Pathway
The fundamental difference between this compound and Selumetinib lies in their molecular targets and the cellular processes they disrupt.
This compound: An Epigenetic Approach
This compound is a potent and selective dual inhibitor of the ATPases SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex[1][2]. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors[7]. In certain cancers, such as uveal melanoma, tumor cells are highly dependent on the activity of the BAF complex to maintain a malignant transcriptional program[6][15]. This compound, through its allosteric and ATP-competitive inhibition, disrupts this process, leading to the suppression of key oncogenic transcription factors like SOX10 and ultimately inducing apoptosis in cancer cells[2][7].
.
Caption: this compound inhibits the BAF complex, leading to chromatin compaction and reduced oncogene expression.
Selumetinib: Targeting Signal Transduction
Selumetinib is a selective, non-ATP-competitive inhibitor of MEK1 and MEK2, two key kinases in the mitogen-activated protein kinase (MAPK/ERK) pathway[3][4]. This pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating processes such as cell proliferation, differentiation, and survival[8]. In many cancers, mutations in upstream components of this pathway, such as BRAF or RAS, lead to its constitutive activation, driving uncontrolled cell growth[9]. Selumetinib binds to an allosteric pocket on MEK1/2, preventing their activation by RAF kinases and subsequently blocking the phosphorylation and activation of ERK1/2[5]. This effectively silences the downstream signaling cascade, leading to decreased cell proliferation and, in some cases, apoptosis[9][16].
Caption: Selumetinib blocks the MAPK/ERK signaling cascade by inhibiting MEK1/2.
Preclinical Efficacy: A Comparative Look
While a direct head-to-head study is not publicly available, preclinical data for both compounds in uveal melanoma, a cancer type where both the BAF complex and the MAPK pathway are implicated, allows for a comparative assessment[3][15].
This compound in Uveal Melanoma
In a xenograft model using the 92-1 uveal melanoma cell line, this compound demonstrated significant, dose-dependent tumor growth inhibition. Oral administration of this compound was well-tolerated and led to tumor regression at higher doses[10]. This anti-tumor activity correlated with the suppression of the SOX10 transcription factor, a key driver in this cancer type[2][10].
| This compound In Vivo Efficacy (92-1 Uveal Melanoma Xenograft)[10] | |
| Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| 2.2 | 25 |
| 6.7 | 92 |
| 20 | Tumor Regression |
Selumetinib in Melanoma
Selumetinib has shown efficacy in preclinical models of melanoma, particularly those with BRAF mutations[11]. In uveal melanoma cell lines, which often have activating mutations in GNAQ or GNA11 that signal through the MAPK pathway, Selumetinib has demonstrated the ability to inhibit cell growth[1][5]. Clinical trials in patients with metastatic uveal melanoma have shown that Selumetinib can lead to disease stabilization and a modest progression-free survival benefit[11].
| Selumetinib In Vitro Potency | |
| Target | IC50 (nM) |
| MEK1[17] | 14 |
| ERK1/2 phosphorylation[17] | 10 |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize this compound and Selumetinib.
This compound: SMARCA2/4 ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the ATPase activity of the SMARCA2 and SMARCA4 enzymes and the inhibitory effect of this compound.
References
- 1. Exploring recent advances in signaling pathways and hallmarks of uveal melanoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 3. Activation of the MAPK pathway is a common event in uveal melanomas although it rarely occurs through mutation of BRAF or RAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers | Sciety [sciety.org]
- 7. Targeting chromatin remodeling complexes to treat uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. dovepress.com [dovepress.com]
- 12. Selumetinib plus dacarbazine versus placebo plus dacarbazine as first-line treatment for BRAF-mutant metastatic melanoma: a phase 2 double-blind randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. selleckchem.com [selleckchem.com]
A Researcher's Guide to Utilizing FHT-5908 as a Negative Control for the SMARCA2/4 Inhibitor FHT-2344
In the pursuit of robust and reproducible scientific findings, the use of appropriate controls is paramount. For researchers investigating the biological effects of the potent and selective SMARCA2/4 ATPase inhibitor, FHT-2344, its designated negative control, FHT-5908, serves as an essential tool to ensure that observed phenotypes are a direct result of SMARCA2/4 inhibition. This guide provides a comprehensive comparison of this compound and FHT-5908, complete with experimental protocols and data presentation formats to facilitate rigorous experimental design and interpretation.
This compound is a potent, allosteric, and ATP-competitive dual inhibitor of the SMARCA2 (BRM) and SMARCA4 (BRG1) ATPases, which are the catalytic subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1][2] By inhibiting the ATPase activity of this complex, this compound modulates chromatin accessibility and gene expression, impacting the proliferation of certain cancer cell types, such as uveal melanoma.[1][3] In contrast, FHT-5908 is designed to be a structurally related but biologically inactive compound, making it an ideal negative control for in vitro and in vivo studies involving this compound.
Comparative Analysis: this compound vs. FHT-5908
A direct comparison of the biochemical and cellular activities of this compound and FHT-5908 is critical to validate the use of FHT-5908 as a negative control. The following tables summarize the known quantitative data for this compound and provide a template for researchers to populate with their own experimental data for FHT-5908.
Table 1: Biochemical Activity
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | SMARCA2 ATPase | ADP-Glo | 13.8[1][2] |
| SMARCA4 ATPase | ADP-Glo | 26.1[1][2] | |
| CHD4 ATPase | ADP-Glo | >200,000[3] | |
| FHT-5908 | SMARCA2 ATPase | ADP-Glo | To be determined |
| SMARCA4 ATPase | ADP-Glo | To be determined | |
| CHD4 ATPase | ADP-Glo | To be determined |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 (nM) |
| This compound | BRG1-mutant cell line | SMARCA2 Transcriptional Activity | 29.8[1][2] |
| BRM-mutant cell line | SMARCA4 Transcriptional Activity | 30.2[1][2] | |
| FHT-5908 | BRG1-mutant cell line | SMARCA2 Transcriptional Activity | To be determined |
| BRM-mutant cell line | SMARCA4 Transcriptional Activity | To be determined |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting the ATPase activity of the BAF complex, a key regulator of chromatin structure. This inhibition leads to alterations in chromatin accessibility at enhancer regions, subsequently affecting the binding of transcription factors and the expression of their target genes. In uveal melanoma, for instance, this compound has been shown to suppress the transcription of SOX10, a master regulator of melanocyte lineage and a key dependency in this cancer type.
Caption: Mechanism of this compound action and the role of FHT-5908.
Experimental Protocols for Validation
To rigorously validate FHT-5908 as a negative control, it is recommended to perform a series of biochemical and cell-based assays in parallel with this compound.
Biochemical ATPase Assay (ADP-Glo™)
This assay quantitatively measures the ATPase activity of purified SMARCA2 and SMARCA4 in the presence of the compounds.
Methodology:
-
Prepare a reaction mixture containing the respective enzyme (SMARCA4 or SMARCA2), DNA as a cofactor, and ATP in a suitable buffer.
-
Add serial dilutions of this compound or FHT-5908 to the reaction mixture. Include a DMSO vehicle control.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Luminescence Assay System (Promega) according to the manufacturer's instructions.
-
Plot the luminescence signal against the compound concentration to determine the IC50 values.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a cellular context. Ligand binding to a target protein stabilizes it against thermal denaturation.
Methodology:
-
Treat cultured cells (e.g., a sensitive uveal melanoma cell line) with this compound, FHT-5908, or a vehicle control for a defined period.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble SMARCA2/4 in the supernatant by Western blotting or other quantitative protein detection methods.
-
A positive target engagement by this compound will result in a thermal shift, indicating stabilization of SMARCA2/4 at higher temperatures, which should be absent with FHT-5908 treatment.
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Cell Viability/Proliferation Assay
This assay assesses the functional consequence of SMARCA2/4 inhibition on cell growth.
Methodology:
-
Seed a sensitive cancer cell line (e.g., uveal melanoma 92-1 cells) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound and FHT-5908.
-
Incubate for a period of 3 to 7 days.
-
Measure cell viability using a suitable method, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound. FHT-5908 is expected to have a significantly higher GI50 value compared to this compound.
In Vivo Xenograft Studies
For researchers progressing to in vivo models, FHT-5908 should be used as a negative control to confirm that any observed anti-tumor efficacy of this compound is due to its on-target activity.
Methodology:
-
Implant a sensitive human cancer cell line (e.g., 92-1 uveal melanoma cells) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize the mice into treatment groups: Vehicle, this compound, and FHT-5908.
-
Administer the compounds at equivalent doses and schedules.
-
Monitor tumor growth and animal body weight regularly.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measuring the expression of target genes like SOX10).
References
Confirming FHT-2344's On-Target Mechanism Through Rescue Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FHT-2344 is a potent, orally bioavailable, allosteric, and ATP-competitive dual inhibitor of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA2 (BRM) and SMARCA4 (BRG1).[1] Emerging preclinical data highlight its therapeutic potential in transcription factor-driven cancers, particularly uveal melanoma. This guide provides a comparative analysis of this compound, contextualized by key experimental data, and details the critical role of rescue experiments in validating its mechanism of action.
Performance and Specificity of this compound
This compound demonstrates high potency in inhibiting the ATPase activity of both SMARCA2 and SMARCA4, which is crucial for the function of the BAF complex in regulating chromatin accessibility and gene expression.[1] In uveal melanoma, inhibition of the BAF complex by this compound leads to the suppression of key lineage-specific transcription factors, most notably SOX10, resulting in tumor growth inhibition.[1]
Table 1: In Vitro Potency of this compound and Comparators
| Compound | Target | IC50 (nM) | Mechanism of Action |
| This compound | SMARCA2 | 13.8[1] | Allosteric & ATP-competitive dual inhibitor |
| SMARCA4 | 26.1[1] | ||
| FHT-1015 | SMARCA2 | 5[2] | Allosteric & ATP-competitive dual inhibitor |
| SMARCA4 | 4[2] | ||
| FHD-286 | BRG1/BRM | Potent (specific IC50 not publicly disclosed) | Allosteric dual inhibitor[3] |
| BRM014 | BRM/BRG1 | <5[2] | Allosteric dual inhibitor |
Table 2: In Vivo Efficacy of this compound in a Uveal Melanoma Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| This compound | 2.2 mg/kg, daily | 25 |
| This compound | 6.7 mg/kg, daily | 92 |
| This compound | 20 mg/kg, daily | Regression |
Data derived from a 21-day study in a 92-1 uveal melanoma cell line xenograft model.[4]
The Decisive Role of Rescue Experiments
To confirm that the anti-proliferative effects of a BAF inhibitor are mediated through the intended downstream target, a "rescue" experiment is essential. In the context of this compound's activity in uveal melanoma, this involves demonstrating that the forced expression of SOX10 can overcome the growth-inhibitory effects of the drug. Preclinical studies with the closely related compound FHT-1015 have shown that forced expression of SOX10 from a BAF-independent promoter can partially rescue the growth inhibition phenotype, providing strong evidence for the on-target mechanism.[5]
Experimental Workflow for a SOX10 Rescue Experiment
Detailed Experimental Protocols
Lentiviral Overexpression of SOX10
This protocol describes a representative method for generating stable SOX10-overexpressing cancer cell lines for use in rescue experiments.
Materials:
-
Uveal melanoma cell line (e.g., 92-1)
-
Lentiviral vector encoding human SOX10 with a selectable marker (e.g., puromycin resistance)
-
Empty lentiviral vector (control)
-
Lentivirus packaging plasmids (e.g., pMDL, pRSV, pVSV-G)
-
HEK293T cells for virus production
-
Transfection reagent (e.g., FuGENE)
-
Opti-MEM
-
Complete cell culture medium
-
Puromycin
-
Polybrene
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the SOX10-expression or empty vector along with packaging plasmids using a suitable transfection reagent.
-
Incubate for 48-72 hours.
-
Harvest the virus-containing supernatant and filter through a 0.45 µm filter.
-
Concentrate the virus if necessary.
-
-
Transduction of Uveal Melanoma Cells:
-
Plate uveal melanoma cells and allow them to adhere.
-
Transduce the cells with the lentiviral particles in the presence of polybrene (to enhance infection efficiency).
-
Incubate for 24 hours.
-
-
Selection of Stable Cell Lines:
-
Replace the virus-containing medium with fresh medium.
-
After 24 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.
-
Maintain the cells under selection until non-transduced cells are eliminated.
-
Expand the resistant cell populations.
-
-
Verification of SOX10 Overexpression:
-
Confirm the overexpression of SOX10 in the stable cell line by Western blot and/or qRT-PCR.
-
Cell Viability Assay for Rescue Experiment
Materials:
-
SOX10-overexpressing and empty vector control cell lines
-
This compound (or analog like FHT-1015)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed both the SOX10-overexpressing and control cells into 96-well plates at an appropriate density.
-
Allow cells to attach overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Treat the cells with the this compound dilutions or DMSO as a vehicle control.
-
Incubate the plates for 3 to 7 days.
-
On the day of analysis, equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to the DMSO-treated control and plot the dose-response curves to determine the IC50 values for each cell line.
Signaling Pathway of this compound in Uveal Melanoma
Comparison with Alternative BAF Complex Inhibitors
While this compound is a promising clinical candidate, other molecules targeting the BAF complex are also in development.
-
FHD-286: Another orally bioavailable, allosteric dual inhibitor of BRG1/BRM.[3] Preclinical data have demonstrated its anti-tumor activity in various malignancies, including uveal melanoma and acute myeloid leukemia.[3]
-
BRM014: A potent, allosteric dual inhibitor of BRM and BRG1.[2] It has been shown to downregulate BRM-dependent gene expression and exhibit anti-proliferative activity in a BRG1-mutant lung tumor xenograft model.[2] Interestingly, cells that developed resistance to FHT-1015 remained sensitive to BRM014, suggesting a different binding mode or mechanism of resistance.[4]
Conclusion
The validation of this compound's mechanism of action through rescue experiments provides a robust rationale for its clinical development. By demonstrating that the re-introduction of a key downstream effector, SOX10, can overcome the drug's anti-proliferative effects, researchers can confidently establish a direct link between target engagement and therapeutic outcome. This level of mechanistic understanding is crucial for patient selection strategies and the future design of combination therapies. The comparative data presented here situate this compound within the landscape of emerging BAF complex inhibitors, highlighting its potential as a valuable new agent in the oncologist's armamentarium.
References
- 1. Targeting chromatin remodeling complexes to treat uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Single Transcription Factor-Based Differentiation Allowing Fast and Efficient Oligodendrocyte Generation via SOX10 Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. foghorntx.com [foghorntx.com]
Cross-Validation of FHT-2344's Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of FHT-2344, a potent and selective inhibitor of the BAF chromatin remodeling complex, with other relevant compounds. It includes experimental data on its effects across various cell lines, detailed protocols for key validation assays, and visualizations of its mechanism of action and experimental workflows. This information is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting transcription factor-dependent cancers.
Introduction to this compound and BAF Complex Inhibition
This compound is a potent, allosteric, and ATP-competitive inhibitor of SMARCA2 (BRM) and SMARCA4 (BRG1), the two paralogous ATPase subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1] The BAF complex plays a crucial role in regulating gene expression by controlling chromatin accessibility at gene regulatory elements.[2][3] In many cancers, these complexes are essential for maintaining the expression of lineage-specific transcription factors that drive proliferation and survival.[1][2] By inhibiting the ATPase activity of SMARCA4 and SMARCA2, this compound disrupts the function of the BAF complex, leading to decreased chromatin accessibility at key enhancer regions, reduced binding of master transcription factors, and subsequent suppression of their target genes.[2][3] this compound is an analog of the in vitro tool compound FHT-1015, optimized for improved ADME (absorption, distribution, metabolism, and excretion) properties suitable for in vivo studies.[1]
Comparative Analysis of BAF ATPase Inhibitors
This compound belongs to a novel series of compounds that selectively target the SMARCA4/2 ATPases. Its performance is best understood in comparison to its precursors and other tool compounds.
Biochemical Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and the related compound FHT-1015 against the target ATPases SMARCA4 and SMARCA2, as well as the related SNF2-family ATPase, CHD4, to demonstrate selectivity.
| Compound | SMARCA4 IC50 (nM) | SMARCA2 IC50 (nM) | CHD4 IC50 (µM) |
| This compound | 26.1 | 13.8 | > 200 |
| FHT-1015 | 4.0 | 5.0 | > 400 |
| Data sourced from Foghorn Therapeutics and Tocris Bioscience publications.[2][3] |
Both compounds exhibit potent, low-nanomolar inhibition of SMARCA4 and SMARCA2 while showing no significant activity against CHD4, highlighting their selectivity for the BAF complex ATPases.[1][3][4]
Cellular Activity in Cancer Cell Lines
The anti-proliferative effects of BAF inhibition have been demonstrated across a panel of cancer cell lines. Uveal melanoma (UM) and certain hematological cancer cell lines have shown particular sensitivity.[2] The effects of the tool compound FHT-1015, a close analog of this compound, are presented below.
| Cell Line | Cancer Type | FHT-1015 Absolute IC50 (3-day assay) |
| 92-1 | Uveal Melanoma | Sub-micromolar |
| MP46 | Uveal Melanoma | Sub-micromolar |
| 22RV1 | Prostate Cancer | Sensitive |
| HCT116 | Colorectal Cancer | Less Sensitive |
| Sensitivity is based on growth inhibition assays. While exact IC50 values for all lines are not publicly available, uveal melanoma lines are noted as being "exquisitely sensitive".[1][2] |
Phenotypic screening has revealed that the sensitivity to BAF inhibition varies across cell lines. For instance, in the 22RV1 prostate cancer cell line, BAF inhibition led to a loss of accessibility at 47% of all mapped ATAC-seq peaks, whereas in the HCT116 colorectal cancer cell line, only about 8% of peaks were affected.[1] This highlights the dependency of certain cancer types on BAF-mediated transcription.
Signaling Pathway and Mechanism of Action
This compound's mechanism involves the disruption of a critical transcriptional axis in sensitive cancer cells. In uveal melanoma, for example, BAF inhibition leads to the suppression of the SOX10 and MITF transcription factors.[2]
Caption: Mechanism of this compound action in transcription factor-driven cancers.
Experimental Protocols
To validate the effects of this compound and compare its efficacy across different cell lines, a series of standardized assays are recommended.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 750-5,000 cells/well) and allow them to adhere and resume growth for 24-48 hours.[5]
-
Compound Treatment: Prepare serial dilutions of this compound and an appropriate vehicle control (e.g., DMSO) in culture medium. The recommended concentration range for in-cell use is up to 1 µM.[6] Add the compounds to the cells.
-
Incubation: Incubate the plate for a defined period, typically 3 to 7 days, to allow for effects on cell proliferation.[2]
-
Lysis and Signal Detection: Add CellTiter-Glo® Reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.
ATPase Activity Assay (e.g., ADP-Glo™)
This biochemical assay measures the activity of SMARCA4/2 ATPases by quantifying the amount of ADP produced in the enzymatic reaction.
Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified full-length SMARCA4 or SMARCA2 enzyme, DNA as a co-factor, and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or other test compounds.
-
Enzymatic Reaction: Incubate the mixture to allow the ATPase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.
-
Kinase Detection: Add Kinase Detection Reagent to convert the ADP generated into ATP, which is then used to generate a luminescent signal.
-
Data Acquisition and Analysis: Measure luminescence and plot the results to determine the IC50 of the inhibitor.[3]
Chromatin Accessibility Assay (ATAC-seq)
Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a method for mapping chromatin accessibility genome-wide.
Protocol:
-
Cell Treatment: Treat selected cell lines (e.g., 92-1, 22RV1) with this compound (e.g., 100 nM) or DMSO for a short duration (e.g., 4 hours).[3]
-
Cell Lysis and Transposition: Harvest and lyse the cells to isolate nuclei. Incubate the nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will fragment the DNA in open chromatin regions and ligate adapters to the ends.
-
DNA Purification: Purify the transposed DNA fragments.
-
PCR Amplification: Amplify the library of fragments using PCR.
-
Sequencing and Analysis: Sequence the resulting library. Align the reads to the reference genome and identify peaks, which represent regions of accessible chromatin. Compare peak distributions between this compound-treated and control samples to identify changes in accessibility.[1][3]
Experimental Workflow for Cross-Validation
A logical workflow is essential for systematically validating the effects of this compound across multiple cell lines.
Caption: Workflow for cross-validation of this compound's effects.
Conclusion
This compound is a highly potent and selective dual inhibitor of the SMARCA4 and SMARCA2 ATPases. Cross-validation studies demonstrate that its efficacy is particularly pronounced in cancer cell lines, such as uveal melanoma, that are highly dependent on BAF-mediated regulation of lineage-defining transcription factors.[1][2] The compound effectively reduces chromatin accessibility at key enhancers, suppresses critical transcriptional programs, and inhibits cancer cell proliferation.[2][3] The provided protocols offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of BAF inhibition in various cancer contexts.
References
- 1. biorxiv.org [biorxiv.org]
- 2. foghorntx.com [foghorntx.com]
- 3. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 6. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
FHT-2344: A Comparative Analysis Against Standard Therapies in Uveal Melanoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel investigational agent FHT-2344 with standard-of-care therapies for metastatic uveal melanoma. The document summarizes preclinical data for this compound and clinical data for approved therapies, presenting them in a structured format to facilitate scientific evaluation. Detailed experimental protocols for key assays and visualizations of the mechanism of action and experimental workflows are included to provide a comprehensive overview for the scientific community.
Mechanism of Action: Targeting the BAF Chromatin Remodeling Complex
This compound is a potent, selective, allosteric, and ATP-competitive inhibitor of the SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1) ATPases.[1][2] These two proteins are the catalytic subunits of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex, also known as the mSWI/SNF complex.[3] The BAF complex plays a crucial role in regulating gene expression by altering chromatin structure, thereby controlling the access of transcription factors to DNA.[3]
In certain cancers, such as uveal melanoma, malignant cells are highly dependent on specific transcription factors for their survival and proliferation. This compound inhibits the ATPase activity of the BAF complex, leading to changes in chromatin accessibility at the binding sites of key transcription factors.[3][4] A critical target in uveal melanoma is the transcription factor SOX10.[1][2][5] By inhibiting the BAF complex, this compound suppresses the expression of SOX10 and its downstream targets, ultimately leading to tumor cell apoptosis and regression.[1][2][4][5]
Comparative Efficacy: this compound vs. Standard of Care in Metastatic Uveal Melanoma
The following tables summarize the available efficacy data for this compound (preclinical) and the current standard-of-care therapies for metastatic uveal melanoma (clinical). It is important to note that the this compound data is from a xenograft mouse model and is not directly comparable to human clinical trial outcomes.
Table 1: Preclinical Efficacy of this compound in a Uveal Melanoma Xenograft Model
| Compound | Dosing | Tumor Growth Inhibition (TGI) | Outcome | Animal Model |
| This compound | 2.2 mg/kg, daily | 25% | - | 92-1 uveal melanoma cell line xenograft in nude mice |
| This compound | 6.7 mg/kg, daily | 92% | - | 92-1 uveal melanoma cell line xenograft in nude mice |
| This compound | 20 mg/kg, daily | Not reported | Tumor Regression | 92-1 uveal melanoma cell line xenograft in nude mice |
Data sourced from a 21-day in vivo study.[5]
Table 2: Clinical Efficacy of Standard-of-Care Therapies in Metastatic Uveal Melanoma
| Therapy | Trial | Median Overall Survival (OS) | 1-Year OS Rate | Median Progression-Free Survival (PFS) |
| Tebentafusp | IMCgp100-202 (Phase 3) | 21.7 months | 73.2% | 3.3 months |
| Investigator's Choice * | IMCgp100-202 (Phase 3) | 16.0 months | 58.5% | 2.5 months |
| Pembrolizumab + Ipilimumab | Retrospective Study | 15.0 months | Not Reported | 2.7 months |
| Pembrolizumab (monotherapy) | Retrospective Analysis | 7.6 months | Not Reported | 2.8 months |
| Dacarbazine | Phase 2 Study | 30 weeks (~7 months) | Not Reported | 12 weeks (~2.8 months) |
*Investigator's choice included pembrolizumab (82%), ipilimumab (12%), or dacarbazine (6%).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SMARCA2/4 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the ATPase activity of SMARCA2 and SMARCA4 by measuring the amount of ADP produced.
Materials:
-
Recombinant full-length SMARCA2 and SMARCA4 proteins
-
This compound (or other inhibitors)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White opaque multi-well plates
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase reaction buffer, ATP, and the respective SMARCA protein (SMARCA2 or SMARCA4).
-
Add this compound or vehicle control (DMSO) to the designated wells.
-
Incubate the plate at room temperature for a specified time to allow the ATPase reaction to proceed.
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[2]
-
-
ADP Detection:
-
Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubate at room temperature for 30-60 minutes.[2]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the ATPase activity. IC50 values are determined by plotting the luminescence signal against the inhibitor concentration.
-
Uveal Melanoma Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of this compound.
Animal Model:
-
Immunocompromised mice (e.g., nude mice) are used to prevent rejection of the human tumor cells.[6]
Procedure:
-
Cell Implantation:
-
Human uveal melanoma cells (e.g., 92-1 cell line) are cultured and harvested.
-
A specific number of cells are suspended in an appropriate medium and subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally, typically on a daily schedule, at various dose levels. The control group receives a vehicle solution.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight is monitored as an indicator of toxicity.[5]
-
At the end of the study (e.g., 21 days), tumors are excised and weighed.[5]
-
Tumor Growth Inhibition (TGI) is calculated based on the difference in tumor volume between the treated and control groups.
-
Pharmacodynamic (PD) Marker Analysis
This procedure is used to confirm that this compound is hitting its target in vivo.
Procedure:
-
Sample Collection:
-
Following treatment with this compound in the xenograft model, tumors are harvested at specific time points.
-
-
Gene Expression Analysis (qRT-PCR):
-
RNA is extracted from the tumor tissue.
-
The expression levels of target genes, such as SOX10, are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[5][7]
-
A decrease in the expression of SOX10 in the this compound-treated group compared to the control group indicates target engagement.
-
Conclusion
This compound represents a novel therapeutic approach for cancers dependent on the BAF chromatin remodeling complex, such as uveal melanoma. Preclinical data demonstrates potent and selective inhibition of SMARCA2/4 and significant anti-tumor activity in a uveal melanoma xenograft model. While direct comparisons to clinical outcomes of standard therapies are not yet possible, the preclinical efficacy of this compound warrants further investigation as a potential new treatment option for patients with metastatic uveal melanoma. Ongoing and future clinical trials will be crucial in determining the clinical utility of this compound in comparison to the established standard of care.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. Targeting chromatin remodeling complexes to treat uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 6. Xenograft Mouse Model of Human Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of FHT-2344, a potent, allosteric, and ATP-competitive inhibitor of the SMARCA2 and SMARCA4 ATPases, which are core components of the BAF chromatin remodeling complex.[1][2] The focus of this analysis is to objectively compare the inhibitor's specificity against its primary targets versus the related SNF2-family ATPase, CHD4.
Executive Summary
This compound demonstrates exceptional specificity for the SMARCA2/4 ATPases over the related CHD4 ATPase. Biochemical assays reveal that this compound inhibits SMARCA2 and SMARCA4 in the low nanomolar range while exhibiting no significant inhibition of CHD4 at concentrations exceeding 200 µM.[3][4][5][6] This high degree of selectivity is critical for minimizing off-target effects and provides a valuable tool for dissecting the specific roles of BAF complexes in cellular processes.
Data Presentation: Biochemical and Cellular Potency
The inhibitory activity of this compound was assessed using both biochemical and cellular assays to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target ATPase | Biochemical IC50 (nM) [a] | Cellular IC50 (nM) [b] | Selectivity over CHD4 (Biochemical) |
| SMARCA2 | 13.8 | 29.8 | > 14,490-fold |
| SMARCA4 | 26.1 | 30.2 | > 7,660-fold |
| CHD4 | > 200,000 | Not Determined | - |
[a] Biochemical IC50 values were determined by measuring DNA-dependent ATPase activity using an ADP-Glo assay with full-length recombinant proteins.[4] [b] Cellular IC50 values were determined using a luciferase reporter assay to measure the transcriptional activity of the respective ATPase in mutant cell lines.[1][2][6]
The data clearly indicates that this compound is a highly potent inhibitor of both SMARCA2 and SMARCA4.[1][2] In contrast, its activity against CHD4 is negligible, highlighting its specificity for the BAF complex ATPases.[3][4][5]
Signaling Pathway Context: Role of BAF and NuRD Complexes
To understand the importance of this compound's specificity, it is crucial to consider the distinct roles of the BAF (containing SMARCA2/4) and NuRD (containing CHD4) chromatin remodeling complexes. While both are involved in regulating gene expression and DNA repair, they often have opposing functions. The BAF complex is generally associated with gene activation, whereas the NuRD complex, which includes histone deacetylases, is primarily linked to transcriptional repression.[7][8][9]
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
1. Biochemical ATPase Inhibition Assay (ADP-Glo™)
This assay quantifies ATPase activity by measuring the amount of ADP produced in a reaction.
-
Objective: To determine the IC50 of this compound against purified full-length SMARCA2, SMARCA4, and CHD4 enzymes.
-
Procedure:
-
Recombinant full-length ATPase (SMARCA2, SMARCA4, or CHD4) is incubated with DNA in an assay buffer.
-
This compound is added in a series of dilutions to the enzyme/DNA mixture.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the ADP-Glo™ Reagent is added to deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert the produced ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.
-
The luminescence, which is directly proportional to the ADP concentration and thus ATPase activity, is measured using a plate reader.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Transcriptional Activity Assay (Luciferase Reporter)
This cell-based assay measures the functional consequence of ATPase inhibition on transcriptional activity.
-
Objective: To determine the cellular IC50 of this compound on SMARCA2 and SMARCA4 activity.
-
Procedure:
-
A SMARCA4-mutant cell line is used to assess SMARCA2-dependent transcriptional activity, and a SMARCA2-mutant cell line is used for SMARCA4 activity.[6]
-
Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter regulated by the BAF complex.
-
Transfected cells are treated with a dilution series of this compound for a specified duration.
-
Cells are lysed, and the luciferase substrate is added.
-
The resulting luminescence, which reflects the level of BAF-dependent transcription, is quantified.
-
IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the specificity of an ATPase inhibitor like this compound.
Conclusion
References
- 1. FHT 2344 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Pharmacologic inhibition of BAF chromatin remodeling complexes as a therapeutic approach to transcription factor-dependent cancers [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. eubopen.org [eubopen.org]
- 7. mdpi.com [mdpi.com]
- 8. The Tale of CHD4 in DNA Damage Response and Chemotherapeutic Response | Auctores [auctoresonline.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for FHT-2344
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of FHT-2344
The following provides a comprehensive, step-by-step guide for the proper disposal of this compound (CAS Number: 2468058-90-2), ensuring the safety of laboratory personnel and compliance with regulatory standards. While a Safety Data Sheet (SDS) for this compound from one supplier states that the substance does not meet the criteria for hazardous classification under specific European directives, it is crucial to adopt a precautionary approach and manage its disposal through a licensed chemical waste management company.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[1] In case of a spill, cover the spillage with a suitable absorbent material, sweep it up, and place it in an appropriate container for disposal.[1]
Step-by-Step Disposal Protocol for this compound
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous chemical waste.
-
Solid this compound waste must be kept separate from liquid waste.[2]
-
Do not mix this compound waste with other incompatible waste streams. Always check the SDS for detailed information on chemical incompatibilities.[2]
Step 2: Container Selection and Labeling
-
Use a dedicated, properly sealed, and chemically resistant container for this compound waste. Plastic containers are often preferred for hazardous waste when compatibility is not an issue.
-
The container must be clearly labeled as "Hazardous Waste."[3][4][5][6][7]
-
The label must include the following information:
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of waste generation.
-
Ensure the waste container is kept closed at all times, except when adding waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the this compound waste.
-
The disposal of this compound should be handled by a specialized and licensed hazardous waste disposal company.[1]
-
Follow all institutional and national regulations for the disposal of chemical waste.[1]
Disposal of Empty this compound Containers:
-
Empty containers that held this compound may still contain chemical residues.
-
Triple rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.
-
After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular non-hazardous waste, depending on institutional policies.
Quantitative Data for Hazardous Waste Management
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as specific disposal-related quantitative data for this compound is not available.
| Parameter | Limit | Regulatory Body (Example) |
| Maximum Volume in SAA | 55 gallons | UPenn EHRS[8] |
| Maximum Quantity of Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | UPenn EHRS[8] |
| Maximum Storage Time in SAA | Up to 3 months (if accumulation limits are not exceeded) | UPenn EHRS[8] |
Experimental Protocols
As this document provides disposal procedures, detailed experimental protocols for the use of this compound are not included. Please refer to your specific research protocols for methodologies related to the use of this compound.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
References
- 1. documents.tocris.com [documents.tocris.com]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. bes-corp.com [bes-corp.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. actenviro.com [actenviro.com]
- 7. Hazardous Waste Label Requirements | BradyID.com [bradyid.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
